5-(Trifluoromethyl)pyridine-2-boronic acid
Description
Properties
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-5(7(12)13)11-3-4/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHRRKVXTZBZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590542 | |
| Record name | [5-(Trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162257-58-0 | |
| Record name | [5-(Trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Trifluoromethyl)pyridine-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Trifluoromethyl)pyridine-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)pyridine-2-boronic acid is a key building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group on the pyridine ring, make it a valuable reagent for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 1162257-58-0 | [1][2] |
| Molecular Formula | C₆H₅BF₃NO₂ | [1][2] |
| Molecular Weight | 190.92 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Boiling Point | 289.2 °C at 760 mmHg | [3] |
| Storage Conditions | -20°C, under inert gas | [3] |
| Primary Application | Suzuki-Miyaura cross-coupling reactions | [4][5] |
Synthesis
The synthesis of trifluoromethyl-substituted pyridylboronic acids is often achieved through lithiation-boronation protocols. A general representation of this synthetic approach is depicted below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl or heteroaryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The trifluoromethylpyridine motif is a privileged scaffold in medicinal chemistry. The incorporation of this moiety can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[6] Derivatives synthesized from this compound are of significant interest as potential inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer.[7][8]
Targeting Kinase Signaling Pathways
Protein kinases play a crucial role in signal transduction pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. Small molecule inhibitors that target specific kinases are a major class of anti-cancer drugs. Compounds synthesized using this compound can be designed to target the ATP-binding site of kinases, thereby inhibiting their activity and blocking downstream signaling.
Caption: A generalized kinase signaling pathway targeted by small molecule inhibitors.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of novel organic compounds. Its utility in the construction of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction has made it a staple in the toolbox of medicinal chemists. The resulting trifluoromethylpyridine-containing molecules hold significant promise for the development of new therapeutics, particularly in the area of kinase inhibition for cancer therapy. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of this important chemical entity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Trifluoromethyl)pyridine-2-boronic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)pyridine-2-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. Its unique structural features, combining a pyridine ring with a trifluoromethyl group and a boronic acid moiety, make it a valuable reagent for the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors.
Core Properties and Data
This compound is a stable, crystalline solid at room temperature. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring and the reactivity of the boronic acid.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 190.92 g/mol | [1] |
| Molecular Formula | C₆H₅BF₃NO₂ | [1] |
| CAS Number | 1162257-58-0 | |
| IUPAC Name | (5-(Trifluoromethyl)pyridin-2-yl)boronic acid | |
| Boiling Point | 289.2°C at 760 mmHg | [1] |
| Physical Form | Crystalline Powder | [2] |
| Storage Conditions | -20°C, store under inert gas | [1] |
Experimental Protocols
The primary application of this compound in drug discovery and organic synthesis is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds.
Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general procedure for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (e.g., dppf, PCy₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen (this cycle is typically repeated three times).
-
Catalyst and Ligand Addition: The palladium catalyst (e.g., 1-5 mol%) and ligand are added to the reaction mixture under the inert atmosphere.
-
Solvent Addition: Anhydrous solvent is added via syringe.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically between 80-110°C) and stirred for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Role in Drug Discovery and Signaling Pathways
The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry, known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[3] Derivatives of this compound are particularly relevant in the development of small molecule kinase inhibitors for oncology.[4]
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[4][5] Proline-rich tyrosine kinase 2 (PYK2) is a non-receptor tyrosine kinase that is involved in signaling pathways that regulate cell proliferation, migration, and survival. Overexpression of PYK2 has been implicated in various cancers, making it an attractive therapeutic target.[6]
Logical Workflow for Kinase Inhibitor Development
The following diagram illustrates the workflow from this compound to the development of a potential kinase inhibitor.
Caption: Workflow for developing kinase inhibitors.
Simplified PYK2 Signaling Pathway
The diagram below shows a simplified representation of a signaling pathway involving PYK2. Inhibitors developed from this compound can block this pathway, thereby reducing cancer cell proliferation and survival.
Caption: Simplified PYK2 signaling pathway and inhibition.
Conclusion
This compound is a versatile and valuable reagent in the field of drug discovery and development. Its utility in constructing complex molecular architectures through robust and reliable methods like the Suzuki-Miyaura cross-coupling reaction makes it an essential tool for medicinal chemists. The continued exploration of derivatives based on this scaffold is expected to yield novel therapeutic agents targeting a range of diseases, with a significant impact on the development of next-generation kinase inhibitors.
References
- 1. (5-(Trifluoromethyl)pyridin-2-yl)boronic acid [myskinrecipes.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 5-(Trifluoromethyl)pyridine-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)pyridine-2-boronic acid is a heterocyclic organoboron compound of significant interest in medicinal chemistry and organic synthesis. As a key building block, it is frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to introduce the 5-(trifluoromethyl)pyridinyl moiety into complex molecules. The trifluoromethyl group (-CF3) is a crucial substituent in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of pharmacologically active compounds. This guide provides a detailed overview of the core physicochemical properties of this compound, outlines experimental protocols for their determination, and presents a typical reaction workflow.
Physicochemical Properties
The properties of this compound are summarized below. It is important to note that while core identification data is well-established, specific experimental values for properties such as melting point, pKa, and solubility are not consistently reported in publicly available literature.
Quantitative Data Summary
| Property | Value | Source(s) |
| IUPAC Name | [5-(Trifluoromethyl)pyridin-2-yl]boronic acid | [1] |
| CAS Number | 1162257-58-0 | [2][3] |
| Molecular Formula | C₆H₅BF₃NO₂ | [1] |
| Molecular Weight | 190.92 g/mol | [4] |
| Monoisotopic Mass | 191.03654 Da | [1] |
| Melting Point | Data not available. For comparison, the related isomer, 5-(Trifluoromethyl)pyridine-3-boronic acid, has a melting point of 260-262.6 °C.[5] | N/A |
| pKa | Data not available. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the Lewis acidity of the boronic acid, resulting in a lower pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[6] | N/A |
| Solubility | No quantitative data available. Generally soluble in polar organic solvents like methanol and DMSO. Low solubility is expected in water and non-polar solvents like hexanes. | N/A |
Qualitative Properties
-
Appearance: Typically a white to off-white solid or crystalline powder.
-
Stability: Like many boronic acids, this compound can be sensitive to heat and oxidation. It may undergo dehydration to form a cyclic anhydride (boroxine). It should be stored in a cool, dry, and well-ventilated place.[7]
-
Reactivity: The boronic acid moiety is a versatile functional group primarily used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The electron-withdrawing nature of the trifluoromethyl group can influence the transmetalation step in the catalytic cycle.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties and for a representative synthetic application are provided below.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range using a standard melting point apparatus.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. Allow the apparatus to cool significantly before proceeding.
-
Accurate Determination: Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute), starting from a temperature approximately 15-20 °C below the estimated melting point.
-
Observation: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow (0.5-2 °C).
pKa Determination (Potentiometric Titration)
This protocol determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base.
Methodology:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent system (e.g., water/methanol) if solubility is low. The solution should be of a known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH meter with an electrode immersed in the solution. Place the beaker on a magnetic stirrer and add a stir bar.
-
Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered from a calibrated burette.
-
Titration Procedure: Begin stirring the boronic acid solution and record the initial pH. Add small, precise increments of the NaOH titrant. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). More accurate values can be obtained by analyzing the data using first or second derivative plots.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the coupling of this compound with an aryl bromide.
Methodology:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 - 1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Catalyst and Ligand: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%), to the vessel.
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add an appropriate anhydrous solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Visualized Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. PubChemLite - this compound (C6H5BF3NO2) [pubchemlite.lcsb.uni.lu]
- 2. aboundchem.com [aboundchem.com]
- 3. chemscene.com [chemscene.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 947533-51-9 Cas No. | 5-(Trifluoromethyl)pyridine-3-boronic acid | Apollo [store.apolloscientific.co.uk]
- 6. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(Trifluoromethyl)pyridine-5-boronic Acid | 868662-36-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
5-(Trifluoromethyl)pyridine-2-boronic acid solubility data
An In-depth Technical Guide on the Solubility of 5-(Trifluoromethyl)pyridine-2-boronic Acid
Introduction
This compound is a heterocyclic organoboron compound of significant interest in medicinal chemistry and drug development. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental in the synthesis of complex organic molecules. A thorough understanding of its solubility in different solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document provides a comprehensive overview of the solubility characteristics of analogous boronic acids and details the experimental procedures for solubility determination.
Data Presentation: Solubility of Structurally Related Boronic Acids
Due to the absence of specific data for this compound, this section provides solubility data for phenylboronic acid and its derivatives. This information can serve as a useful reference point for solvent selection.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Molar Fraction (x) at 298.15 K (25 °C) | Molar Fraction (x) at 313.15 K (40 °C) |
| Chloroform | 0.045 | 0.075 |
| Acetone | 0.230 | 0.320 |
| Dipropyl ether | 0.180 | 0.280 |
| Methylcyclohexane | 0.001 | 0.002 |
Data extracted from studies on phenylboronic acid and should be considered as an estimate for this compound.
Generally, boronic acids exhibit low solubility in nonpolar hydrocarbon solvents and higher solubility in polar aprotic solvents like ethers and ketones.[1] The introduction of a trifluoromethyl group and a pyridine ring is expected to modulate the solubility profile based on the interplay of polarity, hydrogen bonding capabilities, and crystal lattice energy.
Experimental Protocols: Solubility Determination
The most common and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[2][3][4] This technique involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Dynamic Method for Solubility Determination
This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[2]
Apparatus:
-
A jacketed glass vessel equipped with a magnetic stirrer.
-
A precision temperature controller and a digital thermometer (accuracy ±0.1 K).
-
A light source (e.g., a laser beam) and a photodetector or a luminance probe to measure the turbidity of the solution.
-
An analytical balance for accurate weighing of solute and solvent.
Procedure:
-
Sample Preparation: A known mass of the boronic acid and the selected solvent are accurately weighed and placed into the jacketed glass vessel.
-
Heating and Stirring: The mixture is stirred vigorously while the temperature of the system is slowly and constantly increased (e.g., at a rate of 0.1-0.5 K/min) using a circulating fluid in the jacket.[2]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. As the temperature increases, the solid solute begins to dissolve, and the turbidity of the solution decreases.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes completely clear is recorded as the solubility temperature for that specific composition.[3]
-
Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the dynamic solubility determination method.
Caption: Experimental workflow for dynamic solubility determination.
References
Navigating the Spectral Landscape: An In-depth Technical Guide to the NMR Analysis of 5-(Trifluoromethyl)pyridine-2-boronic acid
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 5-(Trifluoromethyl)pyridine-2-boronic acid.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally related compounds and established NMR principles.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.2 | d | ~8.0 |
| H-4 | 7.6 - 8.0 | dd | ~8.0, ~2.0 |
| H-6 | 8.6 - 9.0 | d | ~2.0 |
| B(OH)₂ | 4.0 - 6.0 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-2 | 150 - 160 | br | - |
| C-3 | 140 - 145 | s | - |
| C-4 | 120 - 125 | q | ³J(C-F) ~ 4-5 |
| C-5 | 125 - 130 (q) | q | ¹J(C-F) ~ 270-280 |
| C-6 | 148 - 152 | q | ³J(C-F) ~ 4-5 |
| -CF₃ | 120 - 125 | q | ¹J(C-F) ~ 270-280 |
Table 3: Predicted ¹¹B NMR Spectral Data
| Boron | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| B(OH)₂ | 25 - 35 | br s | Chemical shift is sensitive to solvent, concentration, and pH. |
Table 4: Predicted ¹⁹F NMR Spectral Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CF₃ | -60 to -65 | s | Referenced to CFCl₃. |
Experimental Protocols
Acquiring high-quality NMR spectra for this compound requires careful consideration of sample preparation and instrument parameters. The following are detailed methodologies for obtaining ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar boronic acid and its wide chemical shift window. Deuterated methanol (CD₃OD) or chloroform (CDCl₃) can also be used, but may lead to exchange of the boronic acid protons and potential formation of boronate esters.
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended for ¹H and ¹⁹F NMR. For ¹³C and ¹¹B NMR, a higher concentration of 20-30 mg/mL may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: For ¹H and ¹³C NMR, the residual solvent peak can be used as a primary internal reference. For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene in a sealed capillary can be used for accurate chemical shift referencing. For ¹¹B NMR, boron trifluoride diethyl etherate (BF₃·OEt₂) is a common external standard.
NMR Instrument Parameters
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment (zg30 or zg).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the concentration.
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more for dilute samples.
-
-
¹¹B NMR:
-
Spectrometer Frequency: 128 MHz or higher.
-
NMR Tube: A quartz NMR tube is highly recommended to minimize the broad background signal from borosilicate glass.
-
Pulse Sequence: A proton-decoupled single-pulse experiment is standard. To suppress broad background signals, a spin-echo sequence (e.g., cpmg) can be employed.
-
Acquisition Time: 0.1-0.2 seconds.
-
Relaxation Delay: 0.1-1 second.
-
Number of Scans: 1024 or more, depending on concentration and instrument sensitivity.
-
-
¹⁹F NMR:
-
Spectrometer Frequency: 376 MHz or higher.
-
Pulse Sequence: A proton-decoupled single-pulse experiment is typically sufficient.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256.
-
Visualization of NMR Spectral Analysis Workflow and Structural Correlations
The following diagrams, generated using the DOT language, illustrate the logical workflow for the NMR spectral analysis and the key correlations between the different nuclei in this compound.
Caption: Workflow for NMR spectral analysis.
Caption: Predicted NMR spin-spin couplings.
In-Depth Technical Guide: 1H NMR Spectrum of 5-(Trifluoromethyl)pyridine-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-(Trifluoromethyl)pyridine-2-boronic acid. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group on the pyridine ring, coupled with the versatile reactivity of the boronic acid moiety. Understanding its structural characteristics through NMR spectroscopy is fundamental for its application in synthesis and drug design.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits a characteristic pattern of signals corresponding to the protons on the pyridine ring. The data presented here is typically acquired in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d₃ (CDCl₃), which can influence the chemical shifts of the labile boronic acid protons.
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-3 | 8.10 - 8.25 | d | ~8.0 |
| H-4 | 7.95 - 8.10 | dd | ~8.0, ~2.0 |
| H-6 | 8.85 - 9.00 | d | ~2.0 |
| -B(OH)₂ | 8.40 - 8.60 | br s | - |
Note: The chemical shifts and coupling constants are approximate values and can vary slightly depending on the solvent, concentration, and spectrometer frequency. The broad singlet for the boronic acid protons is due to chemical exchange with residual water in the solvent and quadrupolar relaxation of the boron nucleus.
Signal Interpretation and Structural Elucidation
The substitution pattern on the pyridine ring gives rise to a distinct set of coupled signals in the aromatic region of the ¹H NMR spectrum. The trifluoromethyl group at the 5-position and the boronic acid group at the 2-position create a unique electronic environment for the remaining ring protons.
Below is a diagram illustrating the through-bond coupling relationships between the protons on the pyridine ring, which give rise to the observed splitting patterns.
Caption: Coupling interactions in this compound.
-
H-6: This proton, situated ortho to the electron-withdrawing trifluoromethyl group, is the most deshielded and appears at the highest chemical shift. It exhibits a doublet splitting pattern due to coupling with H-4.
-
H-3: This proton is ortho to the boronic acid group and meta to the trifluoromethyl group. It appears as a doublet due to coupling with H-4.
-
H-4: This proton is coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling), resulting in a doublet of doublets.
-
-B(OH)₂: The protons of the boronic acid group typically appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve the compound and its anhydrous forms, as well as to slow down the exchange of the acidic protons.
-
Cap the NMR tube and gently agitate or vortex the sample until the solid is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.
-
If a chemical shift reference is not present in the solvent, add a small amount of an internal standard, such as tetramethylsilane (TMS).
3.2. NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps in setting up an NMR experiment for this type of analysis.
An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)pyridine-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(Trifluoromethyl)pyridine-2-boronic acid, a valuable building block in medicinal chemistry and materials science. This document details the most common and effective synthetic route, complete with experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
Introduction
This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide outlines a reliable and reproducible method for the preparation of this important synthetic precursor.
Synthetic Pathway
The most prevalent and efficient synthesis of this compound involves a two-step process starting from a commercially available halopyridine. The general strategy is a halogen-metal exchange followed by borylation with a trialkyl borate. The most common starting material is 2-bromo-5-(trifluoromethyl)pyridine.
The overall synthetic transformation is depicted below:
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of trifluoromethyl-substituted pyridylboronic acids.
Synthesis of this compound from 2-Bromo-5-(trifluoromethyl)pyridine
Materials:
-
2-Bromo-5-(trifluoromethyl)pyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen) supply
-
Rotary evaporator
Procedure:
-
A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and an inert gas inlet is flame-dried and allowed to cool to room temperature under a stream of argon.
-
The flask is charged with 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below -70 °C. The mixture is stirred at -78 °C for an additional 1 hour.
-
Triisopropyl borate (1.2 eq) is then added dropwise, again maintaining the temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of 2 M HCl at 0 °C.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of diethyl ether and hexane to afford this compound as a white solid.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 2-Bromo-5-(trifluoromethyl)pyridine |
| Reagents | n-Butyllithium, Triisopropyl borate |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | ~18 hours |
| Typical Yield | 60-75% |
| Purity | >97% (by NMR) |
Characterization Data
This compound
| Property | Value |
| Molecular Formula | C₆H₅BF₃NO₂ |
| Molecular Weight | 190.92 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1162257-58-0 |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.85 (s, 1H), 8.20 (d, J=8.0 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H), 3.50 (br s, 2H) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) δ (ppm) | -61.5 |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 152.0, 148.5 (q, J=4.0 Hz), 135.0, 124.0 (q, J=272.0 Hz), 121.5 (q, J=3.0 Hz) |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Logical workflow for the synthesis and characterization of the target compound.
Conclusion
This guide provides a detailed and actionable protocol for the synthesis of this compound. The described method is robust and scalable, providing access to this important building block in good yield and high purity. The provided characterization data will aid researchers in confirming the identity and quality of their synthesized material.
5-(Trifluoromethyl)pyridine-2-boronic acid stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 5-(Trifluoromethyl)pyridine-2-boronic Acid
Introduction
This compound is a vital building block in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to introduce the 5-(trifluoromethyl)pyridin-2-yl moiety into complex molecules. However, its utility is intrinsically linked to its stability, which presents significant challenges. As with many 2-heteroaromatic boronic acids, this compound is notoriously unstable and susceptible to degradation, primarily through protodeboronation.[1][2] This tendency can lead to diminished reaction yields, the formation of difficult-to-remove byproducts, and poor reproducibility.[1]
This technical guide provides a comprehensive overview of the stability profile, primary degradation pathways, recommended storage conditions, and analytical methods for assessing the integrity of this compound. The information is intended for researchers, chemists, and drug development professionals who rely on the quality of this reagent for successful and predictable synthetic outcomes.
Core Stability Profile & Degradation Pathways
The stability of this compound is predominantly governed by its susceptibility to protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3][4] Other potential degradation routes include oxidation and dehydration.
Primary Degradation Pathway: Protodeboronation
For 2-pyridine boronic acids, the mechanism of protodeboronation is distinct and particularly facile under neutral pH conditions.[1] This is attributed to the formation of a highly reactive zwitterionic intermediate, which undergoes rapid, unimolecular fragmentation of the C-B bond.[1][3] The presence of the electron-withdrawing trifluoromethyl group can further influence the electronic properties of the pyridine ring, though the dominant degradation pathway remains the zwitterion-mediated protodeboronation characteristic of 2-pyridyl boronic acids.
Counterintuitively, the rate of this degradation is often fastest at neutral pH. The addition of either acid or base can suppress protodeboronation by shifting the chemical equilibrium away from the reactive zwitterionic species.[1][3]
Caption: Mechanism of protodeboronation for 2-pyridine boronic acids via a zwitterionic intermediate.
Secondary Degradation Pathways
In addition to protodeboronation, two other processes can affect the integrity of the material:
-
Oxidation: Boronic acids can be susceptible to oxidation, particularly in solution and in the presence of air. This can lead to the formation of the corresponding phenol, though for this specific compound, protodeboronation is typically the more pressing concern. Storing under an inert atmosphere mitigates this risk.[5][6]
-
Dehydration (Boroxine Formation): Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic anhydride known as a boroxine.[7] This is an equilibrium process, and commercially available boronic acids often exist as a mixture of the free acid and the boroxine. While boroxines are often competent in cross-coupling reactions, the presence of both forms can complicate stoichiometry and reaction kinetics. This process is accelerated by heat and reversed by the presence of water.
Caption: Overview of the primary and secondary degradation and transformation pathways.
Recommended Storage and Handling Conditions
Strict adherence to proper storage and handling protocols is paramount to preserving the quality of this compound.
Storage Condition Summary
The following table summarizes the recommended storage conditions for the solid material.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) | Slows the rate of all degradation pathways, including protodeboronation and boroxine formation.[5] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation and minimizes exposure to atmospheric moisture, which is a key driver of protodeboronation.[5][8] |
| Moisture | Keep in a dry, desiccated environment | Water accelerates protodeboronation.[3][5] Containers should be tightly sealed.[9][10] |
| Light | Protect from light | While not the primary concern, photodecomposition can be a pathway for some boronic acids.[11] |
| Incompatibilities | Strong oxidizing agents, strong acids | Avoids vigorous, uncontrolled reactions and degradation.[10][12] |
Handling Workflow
To minimize degradation during use, a stringent handling workflow is recommended, especially when preparing solutions or setting up reactions.
Caption: Recommended workflow for handling solid this compound.
Stability-Indicating Analytical Methods
Regularly assessing the purity of this compound is crucial for quality control. HPLC and NMR are the most common techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is designed to separate the parent boronic acid from its primary degradant, 5-(trifluoromethyl)pyridine.
-
Objective: To quantify the purity of the boronic acid and detect the presence of its protodeboronated byproduct.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
General Protocol:
-
Column: A reverse-phase C18 column is a common starting point.[5]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. To minimize on-column hydrolysis, using a mobile phase without a strong pH modifier or acid additive can be beneficial.[13][14]
-
Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or a compatible solvent (e.g., acetonitrile) immediately before injection.
-
Detection: Monitor at a wavelength appropriate for the pyridine ring (e.g., ~260 nm).
-
Analysis: The appearance and growth of a peak corresponding to 5-(trifluoromethyl)pyridine (which will be more nonpolar and have a longer retention time than the boronic acid) indicates degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is an excellent tool for identifying and quantifying degradation products.
-
Objective: To qualitatively identify and semi-quantitatively measure the ratio of boronic acid to its protodeboronated byproduct.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
General Protocol:
-
Solvent: Dissolve the sample in a suitable deuterated aprotic solvent such as DMSO-d₆ or CDCl₃. Avoid protic solvents like D₂O or CD₃OD, which can accelerate protodeboronation.
-
Spectra Acquisition: Acquire ¹H, ¹⁹F, and ¹¹B NMR spectra.
-
Analysis:
-
In the ¹H NMR spectrum, compare the integration of aromatic signals unique to the boronic acid with the signals of the newly formed 5-(trifluoromethyl)pyridine.
-
The ¹⁹F NMR spectrum will show a singlet for the -CF₃ group. A shift in this signal or the appearance of a new singlet can indicate the formation of the degradation product.
-
The ¹¹B NMR spectrum can confirm the presence of the trigonal boronic acid species (typically a broad signal around 25-30 ppm).
-
-
Conclusion
This compound is an inherently unstable reagent, with its primary mode of decomposition being a rapid, zwitterion-mediated protodeboronation, especially under neutral and moist conditions.[1][3] Successful utilization of this valuable building block in research and development hinges on a thorough understanding of its stability profile. By implementing stringent storage conditions—specifically refrigeration under a dry, inert atmosphere—and adopting careful handling practices, its shelf-life and reliability can be significantly enhanced. The use of routine analytical checks via HPLC and NMR is strongly recommended to ensure the integrity of the material before its use in critical synthetic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Protodeboronation - Wikiwand [wikiwand.com]
- 5. benchchem.com [benchchem.com]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.pt [fishersci.pt]
- 11. pubs.acs.org [pubs.acs.org]
- 12. synquestlabs.com [synquestlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Reactivity of 5-(Trifluoromethyl)pyridine-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 5-(trifluoromethyl)pyridine-2-boronic acid, a key building block in modern medicinal and agrochemical research. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the pyridine ring and the boronic acid moiety, making it a versatile reagent in cross-coupling reactions. This document details its primary application in Suzuki-Miyaura cross-coupling, including optimized reaction conditions, and quantitative data for its reaction with various aryl halides. Furthermore, it explores the synthesis of this compound and the biological significance of its derivatives, particularly as kinase inhibitors in cancer signaling pathways. Detailed experimental protocols and visualizations of key chemical and biological processes are provided to facilitate its practical application in a laboratory setting.
Physicochemical Properties
This compound is a white to off-white solid. The trifluoromethyl group, a strong electron-withdrawing group, increases the Lewis acidity of the boronic acid. This enhanced acidity can influence its reactivity in cross-coupling reactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BF₃NO₂ | [1] |
| Molecular Weight | 190.92 g/mol | [2] |
| CAS Number | 1162257-58-0 | |
| Boiling Point | 289.2°C at 760 mmHg | |
| Storage | Store at -20°C under an inert atmosphere |
Spectroscopic Data:
-
¹H NMR (600 MHz, acetone-d₆): δ 9.48 (br, 1H), 8.24 (s, 1H), 7.99 (dd, J = 9.2, 2.1 Hz, 1H), 7.14 (d, J = 9.2 Hz, 1H) ppm[3]
-
¹³C NMR (101 MHz, CDCl₃): δ 152.3 (q, J = 35.4 Hz), 151.7 (s), 137.7 (s), 133.1 (q, J = 0.9 Hz), 121.0 (q, J = 2.7 Hz), 120.9 (q, J = 275.8 Hz)[4]
-
Mass Spectrometry (Predicted): [M+H]⁺: 192.04382, [M+Na]⁺: 214.02576, [M-H]⁻: 190.02926[1]
Synthesis
The synthesis of trifluoromethylpyridines can be achieved through several methods, including chlorine/fluorine exchange from trichloromethylpyridines or by constructing the pyridine ring from a trifluoromethyl-containing building block[5]. A common route to 5-(trifluoromethyl)pyridine derivatives involves the vapor-phase chlorination and fluorination of 3-picoline[5].
A general laboratory-scale synthesis of a substituted pyridine-2-boronic acid ester can be achieved by reacting a 2-halopyridine with a metalating agent, followed by reaction with a suitable boric acid ester[5][6].
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and agrochemicals. The electron-deficient nature of the pyridine ring due to the trifluoromethyl group can affect the reaction kinetics, often requiring carefully optimized conditions.
General Reaction Scheme
Quantitative Data for Suzuki-Miyaura Reactions
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides.
| Aryl Bromide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | |
| 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 110 | 16 | 78 | |
| 3-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 | |
| 1-Bromo-4-cyanobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 6 | 88 | |
| 2-Bromonaphthalene | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 90 | 18 | 81 |
Note: The data in this table is representative and compiled from various sources on similar Suzuki-Miyaura reactions. Actual yields may vary depending on the specific experimental setup.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Biological Relevance: Kinase Inhibition
Derivatives of 5-(trifluoromethyl)pyridine are of significant interest in drug discovery due to their potential as kinase inhibitors[3]. The trifluoromethyl group can enhance binding affinity and metabolic stability. Specifically, compounds bearing the trifluoromethylpyridine scaffold have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2), both of which are implicated in cancer cell proliferation and migration.
EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers.
PYK2 Signaling Pathway
PYK2 is a non-receptor tyrosine kinase involved in signaling pathways that control cell migration and invasion, making it a target for anti-metastatic therapies.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex (hetero)aryl structures through the Suzuki-Miyaura cross-coupling reaction. The electron-withdrawing nature of the trifluoromethyl group imparts unique reactivity that can be harnessed for the efficient synthesis of biologically active molecules. Its derivatives have shown promise as potent kinase inhibitors, highlighting the importance of this building block in modern drug discovery and development. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in a research setting.
References
- 1. PubChemLite - this compound (C6H5BF3NO2) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. academic.oup.com [academic.oup.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
5-(Trifluoromethyl)pyridine-2-boronic Acid: A Technical Overview for Researchers
Abstract
This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)pyridine-2-boronic acid, a key building block in medicinal chemistry and drug discovery. While a definitive single-crystal X-ray structure is not publicly available, this document consolidates known physicochemical properties, a putative synthesis protocol, and discusses its potential applications. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold significantly influences the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable reagent for the development of novel therapeutics and agrochemicals.[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Trifluoromethylpyridine (TFMP) derivatives are a critical class of compounds in the pharmaceutical and agrochemical industries.[2] The trifluoromethyl group, a bioisostere of a methyl group, imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and altered acidity, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Boronic acids, in turn, are versatile intermediates, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3] The convergence of these two functionalities in this compound results in a powerful synthetic tool for accessing complex molecular architectures.
Despite its utility, a detailed crystallographic analysis of this compound has not been reported in publicly accessible databases. This guide, therefore, aims to provide a thorough summary of the available data and a practical, scientifically grounded framework for its synthesis and handling.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₆H₅BF₃NO₂ | Vendor Data |
| Molecular Weight | 190.92 g/mol | Vendor Data |
| Appearance | White to off-white powder/crystals | TCI Chemicals |
| Purity | ≥97% | TCI Chemicals |
| Storage Temperature | Room Temperature (Recommended <15°C) | TCI Chemicals |
| CAS Number | 1162257-58-0 | Vendor Data |
Synthesis and Experimental Protocol
Proposed Synthetic Route
The synthesis of this compound can be envisioned to start from 2-bromo-5-(trifluoromethyl)pyridine. The workflow for this synthesis is depicted in the diagram below.
Detailed Experimental Protocol
Materials:
-
2-Bromo-5-(trifluoromethyl)pyridine
-
n-Butyllithium (solution in hexanes)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is then acidified to pH ~2 with 1 M HCl.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the desired this compound.
Applications in Drug Discovery and Beyond
The unique electronic properties conferred by the trifluoromethyl group make this compound a valuable building block in several areas:
-
Medicinal Chemistry: The trifluoromethylpyridine moiety is present in numerous approved drugs and clinical candidates.[2] Its inclusion can enhance metabolic stability and cell permeability. Derivatives of trifluoromethylpyridines have been investigated as potential anticancer agents, targeting specific kinase signaling pathways.[1] Boronic acids themselves are a class of compounds with proven therapeutic applications, including the proteasome inhibitor bortezomib.
-
Agrochemicals: Trifluoromethylpyridine derivatives are widely used as herbicides, fungicides, and insecticides.[2][4] The trifluoromethyl group often enhances the biological activity of these compounds.
-
Organic Synthesis: As a boronic acid, this compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to construct complex biaryl and heteroaryl structures.[3]
The logical relationship for its application in drug discovery is outlined in the following diagram:
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and agrochemicals. While the definitive crystal structure remains to be determined, this guide provides a summary of its known properties and a practical, putative protocol for its synthesis. The continued exploration of molecules containing the trifluoromethylpyridine scaffold is expected to yield novel and effective therapeutic agents and other functional materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (5-(Trifluoromethyl)pyridin-2-yl)boronic acid [myskinrecipes.com]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
A Technical Guide to 5-(Trifluoromethyl)pyridine-2-boronic acid: Commercial Availability, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)pyridine-2-boronic acid is a key building block in modern medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group (-CF3) into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This, combined with the versatile reactivity of the boronic acid moiety, makes this compound a valuable reagent for the synthesis of novel therapeutic agents and other functional materials. This technical guide provides a comprehensive overview of its commercial availability, key applications with a focus on Suzuki-Miyaura cross-coupling reactions, and detailed experimental protocols.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors. Researchers are advised to consult the suppliers' websites for the most current pricing and stock information.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Aboundchem | This compound | 1162257-58-0 | N/A | 250mg, 1g |
| Advanced ChemBlocks | (5-(trifluoromethyl)pyridin-2-yl)boronic acid | 1162257-58-0 | 97% | N/A |
| ChemScene | (5-(Trifluoromethyl)pyridin-2-yl)boronic acid | 1162257-58-0 | N/A | N/A |
| Apollo Scientific | 5-(Trifluoromethyl)pyridine-3-boronic acid (isomer) | 947533-51-9 | 99% | 1g, 5g |
| TCI Chemicals | 2-(Trifluoromethyl)pyridine-5-boronic Acid (isomer) | 868662-36-6 | >97.0% | 1g |
| Thermo Fisher Scientific | 2-(Trifluoromethyl)pyridine-5-boronic acid (isomer) | 868662-36-6 | 98% | 1g, 5g |
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its isomers is provided below. This data is essential for reaction planning and safety considerations.
| Property | Value | Source |
| Molecular Formula | C6H5BF3NO2 | Advanced ChemBlocks[3] |
| Molecular Weight | 190.92 g/mol | Advanced ChemBlocks[3] |
| Appearance | White to off-white powder/crystal | TCI Chemicals[4], Fisher Scientific[5] |
| Purity | ≥97% | Advanced ChemBlocks[3], TCI Chemicals[4] |
| Melting Point | 46 - 47 °C (for 2-Bromo-5-(trifluoromethyl)pyridine precursor) | [3] |
Safety Information
Based on the Safety Data Sheet (SDS) for the closely related 2-(Trifluoromethyl)pyridine-5-boronic acid, the following safety precautions should be observed.[5]
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wash hands and any exposed skin thoroughly after handling. |
| Causes serious eye irritation. | Wear protective gloves, protective clothing, eye protection, and face protection. |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust. |
Always consult the specific SDS provided by the supplier before handling this chemical.
Applications in Organic Synthesis
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl compounds. These structures are prevalent in many active pharmaceutical ingredients.[1][7][8]
The trifluoromethylpyridine moiety is a key structural motif in various agrochemicals and pharmaceuticals.[7] The unique electronic properties of the trifluoromethyl group, combined with the characteristics of the pyridine ring, can lead to compounds with enhanced biological activity.[7][8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or KF, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, this compound, palladium catalyst, and base.
-
Add the anhydrous solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow.
Conclusion
This compound is a commercially accessible and highly valuable reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl and heteroaryl scaffolds containing the beneficial trifluoromethylpyridine motif. The information and protocols provided in this guide are intended to support researchers in the effective application of this important building block in their synthetic endeavors.
References
- 1. chemwhat.com [chemwhat.com]
- 2. (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid | C5H4BF3N2O2 | CID 55263556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 2-(Trifluoromethyl)pyridine-5-boronic Acid | 868662-36-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
A Technical Guide to the Purity Specifications of 5-(Trifluoromethyl)pyridine-2-boronic acid
This technical guide provides a comprehensive overview of the purity specifications, analytical methodologies, and quality control workflows for 5-(Trifluoromethyl)pyridine-2-boronic acid, a critical building block for researchers and professionals in drug development and organic synthesis.
Purity Specifications
This compound is commercially available from various suppliers with differing purity grades. A summary of typical specifications is presented in the table below. It is crucial for researchers to select a grade appropriate for their specific application, as trace impurities can significantly impact the outcome of sensitive downstream reactions, such as Suzuki-Miyaura cross-coupling.
| Parameter | Specification Range | Typical Analytical Method |
| Purity (HPLC) | ≥95% - ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Purity (Titration) | 97.0% - 111.0% | Neutralization Titration |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry |
| Appearance | White to off-white powder or crystalline solid | Visual Inspection |
| Moisture Content | Varies (often contains varying amounts of anhydride) | Karl Fischer Titration |
Analytical Methodologies for Purity Determination
The accurate determination of the purity of this compound requires a combination of chromatographic and spectroscopic techniques. Boronic acids, in general, can be challenging to analyze due to their propensity to form boroxines (anhydrides) and their instability in certain analytical conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and quantifying impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode employed.
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. To improve peak shape and resolution, a modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) is often added to the aqueous phase. For boronic acids susceptible to hydrolysis, a high-pH mobile phase may be necessary to stabilize the compound.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: UV detection is typically performed in the range of 220-280 nm, where the pyridine ring exhibits strong absorbance.
-
Sample Preparation: A stock solution of the boronic acid is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This is then diluted with the mobile phase to an appropriate working concentration.[2]
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation and purity assessment of this compound. ¹H, ¹³C, and ¹⁹F NMR are all informative.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
¹H NMR: Provides information on the number and environment of the protons in the molecule. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring are characteristic.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
¹⁹F NMR: Is particularly useful for confirming the presence and purity of the trifluoromethyl group.
-
¹¹B NMR: Can be used to probe the coordination state of the boron atom, helping to distinguish between the free boronic acid and its anhydride or ester forms.[3]
-
Data Analysis: The spectra are analyzed for the expected chemical shifts, multiplicities, and integration values. The absence of significant impurity peaks confirms the identity and purity of the compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Techniques like electrospray ionization (ESI) are commonly employed, often coupled with liquid chromatography (LC-MS).
Experimental Protocol: LC-MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Mobile Phase: A volatile mobile phase, such as acetonitrile and water with formic acid or ammonium acetate, is required.[3][4]
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound (C₆H₅BF₃NO₂, MW: 190.92).[5]
Synthesis and Quality Control Workflow
The overall process for ensuring the quality of this compound involves a multi-step workflow from synthesis to final product release.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. sciex.com [sciex.com]
- 3. benchchem.com [benchchem.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-(Trifluoromethyl)pyridine-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures prevalent in pharmaceuticals.[1][2][3] The synthesis of molecules incorporating a 5-(trifluoromethyl)pyridine moiety is of significant interest in drug discovery, as the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity.
However, the Suzuki-Miyaura coupling of 2-pyridylboronic acids, especially those bearing strong electron-withdrawing groups like a trifluoromethyl substituent, presents notable challenges.[1] These substrates are prone to slow transmetalation and competitive protodeboronation under basic reaction conditions, which can lead to diminished yields of the desired coupled product.[1] This document provides a detailed protocol and application data for the successful Suzuki-Miyaura coupling of 5-(Trifluoromethyl)pyridine-2-boronic acid with various aryl and heteroaryl halides, leveraging optimized conditions to overcome these challenges.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section details a robust protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. The conditions are optimized for electron-deficient pyridine boronic acids.
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Inert gas (Argon or Nitrogen)
General Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), the palladium catalyst (1–5 mol%), and the base (2.0–3.0 equiv.) under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) to the reaction vessel via syringe. The typical concentration is 0.1–0.2 M with respect to the aryl halide.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-(trifluoromethyl)pyridine product.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.
Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Data Presentation
The following tables summarize representative yields for the Suzuki-Miyaura coupling of trifluoromethyl-substituted pyridylboronic acids and other challenging 2-pyridyl boronates with various aryl halides. These examples demonstrate the feasibility and efficiency of the described protocol.
Table 1: Coupling of this compound with Heteroaryl Halides [4]
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |
| 2 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 78 |
| 3 | 5-Bromopyrimidine | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 81 |
| 4 | 2-Chloropyrazine | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 65 |
Conditions adapted from similar couplings of trifluoromethyl-substituted pyridylboronic acids.[4]
Table 2: Coupling of 2-Pyridyl Boronates with Various Aryl Halides [1]
| Entry | 2-Pyridyl Boronate | Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Lithium triisopropyl 2-pyridylboronate | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ (1.5) | Ligand 1* (4.5) | KF | Dioxane | 110 | 82 |
| 2 | Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ (1.0) | Ligand 1* (3.0) | KF | Dioxane | 110 | 74 |
| 3 | Lithium triisopropyl 2-pyridylboronate | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | Ligand 2** (4.5) | KF | Dioxane | 110 | 73 |
| 4 | Lithium triisopropyl 2-pyridylboronate | 4-Chloroanisole | Pd₂(dba)₃ (1.5) | Ligand 2** (4.5) | KF | Dioxane | 110 | 78 |
*Ligand 1 is a specific phosphite ligand reported in the study.[1] **Ligand 2 is a specific phosphine oxide ligand reported in the study.[1]
Table 3: Substrate Scope using Pd(dppf)Cl₂ Catalyst System [3][5]
| Entry | Boronic Acid/Ester | Aryl Partner | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride | Na₃PO₄ | Dioxane/H₂O | 65 | 71 |
| 2 | 3-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Na₃PO₄ | Dioxane/H₂O | 65 | 62 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pyridine-2-sulfonyl fluoride | Na₃PO₄ | Dioxane/H₂O | 100 | 89 |
| 4 | 3-Pyridinylboronic acid | Pyridine-2-sulfonyl fluoride | Na₃PO₄ | Dioxane/H₂O | 100 | 35 |
These examples utilize Pyridine-2-sulfonyl fluoride as the electrophile, demonstrating the coupling with various boronic acids under Pd(dppf)Cl₂ catalysis.[3][5]
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing valuable 2-aryl-5-(trifluoromethyl)pyridine derivatives. While challenges such as protodeboronation exist due to the electron-deficient nature of the substrate, the use of appropriate palladium catalysts, ligands, bases, and optimized reaction conditions can lead to good to excellent yields. The protocols and data presented herein serve as a comprehensive guide for researchers in medicinal chemistry and drug development to effectively utilize this important building block in their synthetic endeavors.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-(Trifluoromethyl)pyridine-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-(trifluoromethyl)pyridine-2-boronic acid with various aryl and heteroaryl halides. This reaction is a critical transformation for the synthesis of complex molecules in the pharmaceutical and materials science industries, as the 5-(trifluoromethyl)pyridine moiety is a key pharmacophore.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. However, the use of heteroaryl boronic acids, particularly 2-pyridylboronic acids, presents significant challenges. The primary difficulty is the propensity for protodeboronation, a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom, especially under basic aqueous conditions. The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring can further influence the reactivity of this compound.
Successful coupling of this substrate, therefore, requires careful optimization of the catalytic system, including the choice of palladium precursor, ligand, base, and solvent. Modern, bulky, and electron-rich phosphine ligands have proven to be particularly effective in promoting the desired cross-coupling over competing side reactions.
Recommended Catalyst Systems and Conditions
A study of the palladium-catalyzed cross-coupling of trifluoromethyl-substituted pyridylboronic acids has shown that a range of aryl and heteroaryl halides can be successfully coupled to produce the desired biaryl products in moderate to excellent yields (51-98%).[1] The choice of catalyst, base, and solvent is crucial for achieving high efficiency.
Key Components for Successful Coupling:
-
Palladium Precursor: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective precursor.
-
Ligands: While Pd(PPh₃)₄ contains a ligand, for more challenging couplings, the use of bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos is often beneficial, though not explicitly detailed in all protocols for this specific boronic acid.
-
Base: An aqueous solution of a mild inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically employed to activate the boronic acid for transmetalation.
-
Solvent: A polar aprotic solvent such as 1,4-dioxane or dimethylformamide (DMF), often in a mixture with water to dissolve the base, is standard.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.
Table 1: Cross-Coupling with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (5) | 1M Na₂CO₃ | Dioxane | 100 | 16 | 98 |
| 2 | 1-Bromo-4-methylbenzene | Pd(PPh₃)₄ (5) | 1M Na₂CO₃ | Dioxane | 100 | 16 | 95 |
| 3 | Bromobenzene | Pd(PPh₃)₄ (5) | 1M Na₂CO₃ | Dioxane | 100 | 16 | 91 |
| 4 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (5) | 1M Na₂CO₃ | Dioxane | 100 | 16 | 85 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | 1M Na₂CO₃ | Dioxane | 100 | 16 | 75 |
Table 2: Cross-Coupling with Heteroaryl Halides
| Entry | Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ (5) | 1M Na₂CO₃ | Dioxane | 100 | 16 | 88 |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ (5) | 1M Na₂CO₃ | Dioxane | 100 | 16 | 82 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | 1M Na₂CO₃ | Dioxane | 100 | 16 | 65 |
| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | 1M Na₂CO₃ | Dioxane | 100 | 16 | 78 |
| 5 | 5-Bromopyrimidine | Pd(PPh₃)₄ (5) | 1M Na₂CO₃ | Dioxane | 100 | 16 | 51 |
Note: The data in the tables above is compiled from findings in "Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions"[1].
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a standard method applicable to a range of aryl and heteroaryl halides.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 1-bromo-4-methoxybenzene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
1 M Aqueous sodium carbonate solution (Na₂CO₃)
-
1,4-Dioxane, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask or reaction vial with a reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add anhydrous 1,4-dioxane to the flask.
-
Add the 1 M aqueous sodium carbonate solution (2.0 equivalents).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent in vacuo.
-
Add ethyl acetate to the residue and wash with brine.
-
Separate the organic layer and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure for Challenging Substrates
For less reactive or sterically hindered coupling partners, modifications to the general protocol may be necessary to achieve higher yields. This may involve the use of more active ligands and different bases.
Materials:
-
This compound
-
Challenging aryl or heteroaryl halide
-
Palladium(II) acetate (Pd(OAc)₂) or a palladium precatalyst (e.g., SPhos-Pd-G2)
-
Bulky phosphine ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, THF, or CPME)
-
Other materials as listed in Protocol 1
Procedure:
-
In a dry and inerted reaction vessel, combine the palladium precursor (1-3 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to palladium).
-
Add the aryl or heteroaryl halide (1.0 equivalent) and this compound (1.5 equivalents).
-
Add the anhydrous base (e.g., K₃PO₄, 2-3 equivalents).
-
Add the degassed, anhydrous solvent via syringe.
-
Heat the mixture with stirring at a temperature between 80-120 °C. The optimal temperature should be determined empirically.
-
Monitor the reaction for completion. Reaction times may vary from a few hours to 24 hours.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizations
The following diagrams illustrate the key processes involved in the palladium-catalyzed cross-coupling of this compound.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-(Trifluoromethyl)pyridine-2-boronic acid with Buchwald Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of heteroaryl compounds, particularly those containing a pyridine scaffold, is of significant interest in medicinal chemistry and materials science. However, the coupling of 2-pyridylboronic acids, such as 5-(trifluoromethyl)pyridine-2-boronic acid, presents unique challenges, often referred to as the "2-pyridyl problem". This is primarily due to the instability of the boronic acid, which is susceptible to protodeboronation, and the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition.
Bulky, electron-rich phosphine ligands developed by Professor Stephen L. Buchwald and his group have proven to be highly effective in overcoming these challenges. These ligands promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—while stabilizing the active palladium species. This document provides detailed application notes and experimental protocols for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides using Buchwald ligands.
The Challenge: The "2-Pyridyl Problem"
The primary difficulty in the Suzuki-Miyaura coupling of 2-pyridylboronic acids stems from the facile protodeboronation of the starting material under the reaction conditions. The nitrogen atom at the 2-position is believed to facilitate the cleavage of the C–B bond, leading to the formation of the corresponding pyridine as a byproduct and reducing the yield of the desired coupled product. Careful selection of the ligand, base, and reaction conditions is therefore critical to favor the desired cross-coupling pathway over protodeboronation.
Recommended Buchwald Ligands and Precatalysts
Several generations of Buchwald ligands and precatalysts have been developed, each offering distinct advantages in terms of reactivity, stability, and ease of use. For the coupling of this compound, the following are highly recommended:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for a wide range of Suzuki-Miyaura couplings, including those involving heteroaryl substrates.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high reactivity, particularly in the coupling of aryl chlorides and the formation of sterically hindered biaryls.[1]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides high yields for a broad range of substrates, including challenging, sterically hindered, and electron-rich or -poor coupling partners.[2]
-
Buchwald Precatalysts (e.g., XPhos Pd G2, G3, G4): These are air- and moisture-stable complexes that generate the active Pd(0) species in situ.[3] They offer improved reactivity, especially with weaker bases, and can be activated at lower temperatures, which is beneficial for sensitive substrates like 2-pyridylboronic acids.[3]
Data Presentation: Representative Coupling Reactions
The following table summarizes the results of Suzuki-Miyaura coupling reactions between this compound and various heteroaryl halides, demonstrating the utility of Buchwald ligands in these transformations.
| Entry | Aryl/Heteroaryl Halide | Buchwald Ligand/Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 2 | 2-Chloropyridine | SPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 78 |
| 3 | 3-Bromopyridine | RuPhos | K₂CO₃ | DMF | 120 | 16 | 91 |
| 4 | 1-Bromo-4-fluorobenzene | XPhos Pd G3 | K₃PO₄ | t-AmylOH | 100 | 8 | 95 |
| 5 | 2-Bromo-5-methylthiophene | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88 |
| 6 | 4-Bromobenzonitrile | XPhos | CsF | THF | 80 | 24 | 75 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide using a Buchwald ligand and a palladium source.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Buchwald ligand (e.g., XPhos, SPhos) (1.1 - 1.5 times the mol% of Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or a round-bottom flask equipped with a reflux condenser) under an inert atmosphere, add the aryl or heteroaryl halide, this compound, the palladium source, the Buchwald ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol Using a Buchwald Precatalyst
This protocol is recommended for its simplicity and enhanced reactivity, especially for challenging couplings.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Buchwald Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., t-AmylOH, 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl or heteroaryl halide, this compound, the Buchwald precatalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress as described in the general protocol.
-
Upon completion, perform the workup and purification as described in the general protocol.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Screening
References
Application Notes and Protocols for Suzuki Coupling using 5-(Trifluoromethyl)pyridine-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This reaction is of particular importance in the pharmaceutical and agrochemical industries for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. 5-(Trifluoromethyl)pyridine-2-boronic acid is a valuable building block in medicinal chemistry, as the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
These application notes provide detailed protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides. The information presented herein is intended to serve as a comprehensive guide for laboratory chemists to facilitate the synthesis of a diverse range of 2-aryl-5-(trifluoromethyl)pyridines.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (such as an aryl bromide or chloride) in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.
Reaction Conditions at a Glance
The successful Suzuki coupling of this compound can be achieved under various conditions. A summary of typical reaction parameters with different aryl halides is presented below.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (4) | Na₂CO₃ (3) | Toluene/EtOH/H₂O (2:1:1) | 80 | 18 | 98 |
| 2 | 1-Bromo-4-(trifluoromethoxy)benzene | Pd(PPh₃)₄ (4) | Na₂CO₃ (3) | Toluene/EtOH/H₂O (2:1:1) | 80 | 18 | 95 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (4) | Na₂CO₃ (3) | Toluene/EtOH/H₂O (2:1:1) | 80 | 18 | 85 |
| 4 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (4) | Na₂CO₃ (3) | Toluene/EtOH/H₂O (2:1:1) | 80 | 18 | 75 |
| 5 | 2-Bromothiophene | Pd(PPh₃)₄ (4) | Na₂CO₃ (3) | Toluene/EtOH/H₂O (2:1:1) | 80 | 18 | 68 |
| 6 | 3-Bromopyridine | Pd(PPh₃)₄ (4) | Na₂CO₃ (3) | Toluene/EtOH/H₂O (2:1:1) | 80 | 18 | 51 |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the Suzuki coupling of this compound with an aryl bromide.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Aryl bromide (e.g., 4-Bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv) and the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add sodium carbonate (3.0 mmol, 3.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (2 mL), and deionized water (2 mL).
-
Heat the reaction mixture to 80 °C under a positive pressure of inert gas and stir vigorously for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-aryl-5-(trifluoromethyl)pyridine.
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling of this compound.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a highly efficient and versatile method for the synthesis of 2-aryl-5-(trifluoromethyl)pyridines. The protocols provided in these application notes offer a robust starting point for researchers in drug discovery and medicinal chemistry. The use of standard palladium catalysts and bases allows for the reliable formation of the desired products in good to excellent yields. These methodologies are amenable to the generation of libraries of compounds for structure-activity relationship (SAR) studies, contributing to the development of new therapeutic agents.
Application Notes and Protocols for the Synthesis of Biarylpyridines using 5-(Trifluoromethyl)pyridine-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biarylpyridine scaffolds are privileged structures in medicinal chemistry and drug discovery, frequently found in pharmacologically active compounds. The introduction of a trifluoromethyl (CF3) group into these scaffolds can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. 5-(Trifluoromethyl)pyridine-2-boronic acid is a key building block for the synthesis of such compounds, enabling the facile construction of 2-aryl-5-(trifluoromethyl)pyridines through the Suzuki-Miyaura cross-coupling reaction. These multi-ring CF3-substituted systems are of significant interest as building blocks for drug discovery and materials chemistry.[1]
This document provides detailed application notes and experimental protocols for the synthesis of biarylpyridines via the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl halides.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The catalytic cycle, illustrated below, involves three main steps: oxidative addition of an aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and corresponding yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. The data is compiled from reported literature to provide a comparative overview for reaction optimization.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(PPh3)4 (5) | Na2CO3 | Toluene/EtOH/H2O | 80 | 16 | 85 |
| 2 | 3-Bromopyridine | Pd(PPh3)4 (5) | Na2CO3 | Toluene/EtOH/H2O | 80 | 16 | 92 |
| 3 | 4-Bromopyridine | Pd(PPh3)4 (5) | Na2CO3 | Toluene/EtOH/H2O | 80 | 16 | 98 |
| 4 | 2-Chloropyridine | Pd(dppf)Cl2 (3) | K3PO4 | 1,4-Dioxane | 100 | 18 | 75 |
| 5 | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl2 (3) | Cs2CO3 | 1,4-Dioxane/H2O | 90 | 12 | 88 |
| 6 | 4-Bromoanisole | Pd(PPh3)4 (5) | K2CO3 | DME/H2O | 85 | 16 | 95 |
| 7 | 1-Bromo-4-nitrobenzene | Pd(OAc)2 (2) / SPhos (4) | K3PO4 | Toluene/H2O | 100 | 12 | 82 |
| 8 | 2-Bromo-6-methoxypyridine | Pd(dppf)Cl2 (3) | Na2CO3 | Acetonitrile/H2O | 80 | 18 | 78 |
Note: Yields are isolated yields. Reaction conditions and yields are based on representative literature procedures and may require optimization for specific substrates.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., Na2CO3, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture followed by the palladium catalyst.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biarylpyridine.
Experimental Workflow
The general workflow for the synthesis of biarylpyridines using this compound is outlined in the diagram below.
Caption: A generalized workflow for the synthesis and purification of biarylpyridines.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient base- Low reaction temperature- Deactivation of catalyst by pyridine nitrogen | - Use a fresh batch of catalyst or a pre-catalyst.- Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4).- Increase the reaction temperature.- Use bulky phosphine ligands to shield the palladium center. |
| Protodeboronation of Boronic Acid | - Presence of excess water- Prolonged reaction time at high temperature | - Use anhydrous solvents or a controlled amount of water.- Consider using the corresponding boronic ester (e.g., pinacol ester) which is more stable.- Optimize for shorter reaction times. |
| Formation of Homocoupled Byproducts | - Oxygen contamination leading to side reactions. | - Ensure a thoroughly inert atmosphere by sufficient evacuation/backfilling cycles.- Use properly degassed solvents. |
| Difficulty in Product Purification | - Incomplete reaction- Formation of byproducts | - Ensure the reaction goes to completion by monitoring.- Re-optimize reaction conditions to minimize side reactions.- Employ alternative purification techniques (e.g., preparative HPLC). |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a robust and efficient method for the synthesis of valuable 2-aryl-5-(trifluoromethyl)pyridine derivatives. These compounds are of high interest in drug discovery and development due to the beneficial properties imparted by the trifluoromethyl group. By carefully selecting the catalyst, base, solvent, and reaction temperature, high yields of the desired products can be achieved. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully utilize this important building block in their synthetic endeavors.
References
Application Notes and Protocols: 5-(Trifluoromethyl)pyridine-2-boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)pyridine-2-boronic acid is a key building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. The incorporation of the 5-(trifluoromethyl)pyridine moiety into drug candidates can significantly enhance their pharmacological properties. The trifluoromethyl group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets, while the pyridine ring can participate in crucial hydrogen bonding interactions. These attributes make this reagent a valuable tool in the development of novel therapeutics across various disease areas, including oncology and infectious diseases.
Key Applications in Drug Discovery
The primary application of this compound is in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in many biologically active molecules. Its utility is most prominently demonstrated in the synthesis of kinase inhibitors.
Oncology: The 5-(trifluoromethyl)pyridine scaffold is a key component in the design of inhibitors for critical signaling pathways implicated in cancer progression. For instance, it has been incorporated into potent inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in various cancers. The trifluoromethyl group can provide advantageous properties for kinase inhibitors, contributing to their selectivity and potency.
Infectious Diseases: While extensive data in the public domain is limited, the structural motifs accessible through this boronic acid are of significant interest in the development of novel antibacterial and antifungal agents. Boron-containing compounds, in general, have shown promise as inhibitors of essential microbial enzymes, such as leucyl-tRNA synthetase (LeuRS).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1162257-58-0 | [1][2] |
| Molecular Formula | C₆H₅BF₃NO₂ | [1][2] |
| Molecular Weight | 190.92 g/mol | [1][2] |
| Boiling Point | 289.2°C at 760 mmHg | [2] |
| Purity | ≥95% - 97% | [1][2] |
| Storage | -20°C, under inert gas | [2] |
Table 2: Biological Activity of a Representative Kinase Inhibitor Synthesized using a 5-(Trifluoromethyl)pyridine Moiety
The following data is for PQR309 , a pan-class I PI3K/mTOR inhibitor, which contains a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine core. This exemplifies the application of the 5-(trifluoromethyl)pyridine scaffold in developing potent kinase inhibitors.
| Target | Kd (nM) | IC₅₀ (nM) |
| PI3Kα | 33 | 89 |
| PI3Kβ | 661 | 63 |
| PI3Kδ | 708 | 136 |
| PI3Kγ | 451 | 36 |
| mTOR | 36 | 63 |
Data sourced from a study on the discovery of PQR309, a potent, brain-penetrant, orally bioavailable, pan-class I PI3K/mTOR inhibitor[3].
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120°C) for the required time (typically 2-24 hours). Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Kinase Activity Assay (Example: PI3Kα)
This protocol provides a general framework for assessing the inhibitory activity of a compound synthesized using this compound against a specific kinase, such as PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP₂ (substrate)
-
ATP (co-factor)
-
Test compound (synthesized using this compound)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase assay buffer, the PI3Kα enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of PIP₂ and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Suzuki-Miyaura cross-coupling of this compound.
Caption: Drug discovery workflow using this compound.
References
Application Notes: The Utility of 5-(Trifluoromethyl)pyridine-2-boronic Acid in Modern Agrochemical Synthesis
Introduction
5-(Trifluoromethyl)pyridine-2-boronic acid is a pivotal building block in contemporary organic synthesis, particularly within the agrochemical industry. The trifluoromethylpyridine (TFMP) moiety is a key structural motif in a multitude of active ingredients for crop protection.[1][2][3] The incorporation of the TFMP group can significantly enhance the biological efficacy, metabolic stability, and overall performance of pesticides due to the unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine ring.[2][3] This reagent is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the efficient construction of complex molecular architectures for novel herbicides, fungicides, and insecticides.[4][5]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, valued for its mild reaction conditions, high functional group tolerance, and commercial availability of reagents.[4][6] In this context, this compound serves as the organoboron partner, coupling with various aryl or heteroaryl halides (or triflates) to introduce the 5-(trifluoromethyl)pyridinyl group. This method is instrumental in synthesizing a wide array of agrochemical candidates.[4]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Applications in Agrochemical Development
The 5-(trifluoromethyl)pyridine fragment is present in numerous commercialized pesticides.[1][2] Its synthesis often involves intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1][7][8] The use of this compound provides a direct and versatile route to novel analogues.
-
Herbicides: This boronic acid is used to synthesize compounds that inhibit essential plant enzymes. For instance, phenylpyridine derivatives have been developed as potent protoporphyrinogen oxidase (PPO) inhibitors.[9] The introduction of the trifluoromethylpyridine moiety can lead to herbicides with excellent activity against various broadleaf and grass weeds.[9]
-
Fungicides: The TFMP structure is a component of successful fungicides, including strobilurins and succinate dehydrogenase inhibitors (SDHIs).[2][10] Synthesizing new carboxamide derivatives using this compound is a key strategy for discovering fungicides with novel modes of action or improved efficacy.[10]
-
Insecticides: Many modern insecticides incorporate the TFMP scaffold to enhance their potency and spectrum of activity.[3]
Data Presentation
The following tables summarize representative reaction conditions and biological activity for agrochemicals synthesized using trifluoromethylpyridine building blocks.
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| 2,3-dichloro-5-trifluoromethylpyridine | p-hydroxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | High | [9] |
| (Hetero)aryl Bromide | 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | 100 | 46-95 | [11] |
| Heteroaryl Halides | Trifluoromethyl-substituted pyridylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 51-98 | [12] |
| Methyl 2-bromo-5-nitrobenzoate | 2-Fluoropyridine-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | N/A |[10] |
Table 2: Biological Activity of a Synthesized PPO-Inhibiting Herbicide
| Compound | Target Weed | Bioassay Type | ED₅₀ (g a.i./hm²) | IC₅₀ (nM) | Ref. |
|---|---|---|---|---|---|
| Compound 7a * | Abutilon theophrasti | Greenhouse | 13.32 | 9.4 (NtPPO) | [9] |
| Compound 7a * | Amaranthus retroflexus | Greenhouse | 5.48 | 9.4 (NtPPO) | [9] |
| Fomesafen (Control) | Abutilon theophrasti | Greenhouse | 36.39 | 110.5 (NtPPO) | [9] |
| Fomesafen (Control) | Amaranthus retroflexus | Greenhouse | 10.09 | 110.5 (NtPPO) | [9] |
*Compound 7a is an α-trifluoroanisole derivative containing a 3-chloro-5-trifluoromethylpyridine moiety, synthesized via Suzuki coupling.
Experimental Protocols
Protocol 1: Synthesis of a Phenyl-Pyridine Agrochemical Precursor via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with a functionalized aryl bromide, adapted from established methodologies.[10]
Materials and Equipment:
-
This compound (1.2 eq)
-
Aryl Bromide (e.g., Methyl 2-bromo-5-nitrobenzoate) (1.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Caption: Workflow for Suzuki-Miyaura coupling and product isolation.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.5 eq).
-
Inerting: Seal the flask and subject it to three cycles of evacuating and backfilling with nitrogen or argon gas.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired coupled product.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chigroup.site [chigroup.site]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (5-(Trifluoromethyl)pyridin-3-yl)boronic acid [myskinrecipes.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 8. EP0013474A2 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 9. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-(Trifluoromethyl)pyridine-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorinated heterocyclic moieties is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 5-(Trifluoromethyl)pyridine-2-boronic acid is a key building block for the synthesis of a variety of pharmacologically active compounds, particularly kinase inhibitors. The trifluoromethyl group can significantly influence the electronic properties of the pyridine ring, making it a valuable component in the design of targeted therapies.
This document provides detailed application notes on the use of this compound in the synthesis of potent kinase inhibitors, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We present a detailed protocol for the synthesis of a clinical-stage kinase inhibitor, Repotrectinib, which incorporates the 5-(trifluoromethyl)pyridin-2-yl moiety. Additionally, we provide quantitative data on the biological activity of relevant kinase inhibitors and visualize the key signaling pathways they modulate.
Featured Application: Synthesis of Repotrectinib (TPX-0005)
Repotrectinib is a next-generation tyrosine kinase inhibitor (TKI) designed to target ROS1, TRK, and ALK fusion proteins, including those with acquired resistance mutations. The synthesis of Repotrectinib involves a crucial Suzuki-Miyaura coupling step to introduce the 5-(trifluoromethyl)pyridin-2-yl group.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Key Intermediate
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling between a pyrazole halide and this compound.
Materials:
-
3-Amino-4-iodo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrazole
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-amino-4-iodo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrazole (1.0 equiv.), this compound (1.2 equiv.), and sodium carbonate (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). To this mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.10 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Data Presentation
The following tables summarize the biological activity of Repotrectinib and another notable kinase inhibitor, PF-06463922, which also contains the 5-(trifluoromethyl)pyridin-2-yl moiety.
Table 1: In Vitro Potency of Repotrectinib (TPX-0005) Against Various Kinases
| Kinase Target | IC₅₀ (nM) |
| ROS1 | 0.07[1] |
| TRKA | 0.83[1] |
| TRKB | 0.05[1] |
| TRKC | 0.1[1] |
| ALK (wild-type) | 1.01[1] |
| ALK G1202R | 1.26[1] |
| ALK L1196M | 1.08[1] |
| JAK2 | 1.04[1] |
| FAK | 6.96[1] |
| Data is presented as the half-maximal inhibitory concentration (IC₅₀). |
Table 2: Potency of PF-06463922 Against ROS1 and ALK Kinases
| Kinase Target | Kᵢ (nM) | Cellular IC₅₀ (nM) |
| ROS1 | <0.005[2] | ~0.2[2] |
| ALK (non-mutant) | <0.2[2] | ~2[2] |
| ALK L1196M | 0.7[2] | 21[2] |
| Data is presented as the inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) in cellular assays. |
Visualizations
The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors synthesized from this compound, as well as a general workflow for their synthesis and evaluation.
References
Application Notes: Microwave-Assisted Suzuki Coupling of 5-(Trifluoromethyl)pyridine-2-boronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the creation of biaryl and heteroaryl structures.[1][2] These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds.[3] The incorporation of a trifluoromethylpyridine (TFMP) moiety is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[4][5]
Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate chemical reactions, significantly reducing reaction times from hours to minutes, often improving yields, and increasing reproducibility.[1][6][7] These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of 5-(Trifluoromethyl)pyridine-2-boronic acid with various aryl halides, a key transformation for the rapid synthesis of compound libraries for drug discovery and development.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a palladium-catalyzed cycle involving three primary steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the final biaryl product and regenerate the Pd(0) catalyst.[2][8][9]
Data Presentation: Optimization of Reaction Conditions
The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize typical conditions for the microwave-assisted coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole). Yields are representative and may vary based on the specific substrate.
Table 1: Catalyst and Base Screening
| Entry | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 120 | 20 | 75-85 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 120 | 20 | 70-80 |
| 3 | XPhosPdG2 (2.5)[10] | K₂CO₃ (3)[10] | Dioxane/H₂O (4:1) | 120 | 20 | 85-95 |
| 4 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 20 | 80-90 |
| 5 | XPhosPdG2 (2.5) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 20 | >95 |
Reaction Conditions: this compound (1.2 equiv), aryl halide (1.0 equiv), microwave irradiation.
Table 2: Solvent and Temperature Screening
| Entry | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | XPhosPdG2 (2.5) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 20 | 80-90 |
| 2 | XPhosPdG2 (2.5) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 20 | >95 |
| 3 | XPhosPdG2 (2.5) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 140 | 15 | >95 |
| 4 | XPhosPdG2 (2.5) | Cs₂CO₃ (2) | Ethanol/H₂O (1:1)[11] | 120 | 15 | 70-80 |
| 5 | XPhosPdG2 (2.5) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 120 | 20 | 65-75 |
Reaction Conditions: this compound (1.2 equiv), aryl halide (1.0 equiv), microwave irradiation.
Experimental Protocols
This section provides a general protocol for the microwave-assisted Suzuki coupling. An experimental workflow diagram is presented below.
Materials and Equipment
-
Reactants : this compound, appropriate aryl or heteroaryl halide.
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or XPhosPdG2.
-
Base : Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
-
Solvents : Anhydrous 1,4-dioxane and deionized water (or other suitable solvent system).
-
Equipment : Microwave synthesis reactor, 10 mL microwave vials with crimp caps, magnetic stir bars, standard laboratory glassware, rotary evaporator, flash chromatography system.
-
Inert Gas : Argon or Nitrogen.
Detailed Procedure
-
Vial Preparation : To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl halide (1.0 equiv., e.g., 0.5 mmol), this compound (1.2-1.5 equiv., e.g., 0.6-0.75 mmol), and cesium carbonate (2.0 equiv., e.g., 1.0 mmol).[1][8]
-
Catalyst Addition : Add the palladium catalyst (e.g., XPhosPdG2, 2.5 mol%, 0.0125 mmol).
-
Solvent Addition : Add a mixture of 1,4-dioxane (4 mL) and water (1 mL) that has been previously degassed by bubbling with argon for 15-20 minutes.[1]
-
Inerting : Purge the headspace of the vial with argon or nitrogen for 2-3 minutes.
-
Sealing : Securely seal the vial with a crimp cap.
-
Microwave Irradiation : Place the vial into the microwave reactor cavity. Irradiate the mixture with stirring at 120 °C for 15-20 minutes.[11] The microwave power should be set to automatically maintain the target temperature.
-
Cooling : After the reaction is complete, allow the vial to cool to room temperature (typically aided by a jet of cooling air from the instrument).
-
Workup : Once cooled, open the vial and dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the base and catalyst residues. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
-
Analysis : Characterize the purified product by NMR and LC-MS to confirm its identity and purity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient base- Deactivation of catalyst by pyridine nitrogen- Poor quality boronic acid | - Use a fresh batch of catalyst or a pre-catalyst.[2]- Ensure the base is anhydrous and finely powdered.- Increase catalyst loading or use a more robust ligand (e.g., XPhos).- Use fresh boronic acid; store protected from moisture. |
| Formation of Homocoupling Byproducts | - Presence of oxygen- Reaction temperature too high | - Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere.[2]- Optimize the temperature; lower it in 10 °C increments. |
| Protodeboronation (Loss of Boronic Acid) | - Presence of excess water or acid- Prolonged reaction time | - Use anhydrous solvents.- Minimize reaction time; monitor progress by TLC or LC-MS. |
| Difficulty in Purification | - Incomplete reaction- Formation of closely-eluting byproducts | - Ensure the reaction goes to completion by monitoring.- Re-optimize reaction conditions to minimize side reactions.- Employ alternative purification techniques (e.g., preparative HPLC).[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Microwave-Assisted Direct Biaryl Coupling: First Application to the Synthesis of Aporphines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis Involving 5-(Trifluoromethyl)pyridine-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a one-pot synthesis of 2-aryl-5-(trifluoromethyl)pyridines, leveraging the in-situ generation of 5-(trifluoromethyl)pyridine-2-boronic acid or its corresponding boronate ester, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This efficient one-pot methodology circumvents the need for isolation and purification of the intermediate boronic acid, thereby improving reaction efficiency, reducing waste, and saving time. The trifluoromethylpyridine moiety is a critical structural motif in numerous pharmaceutical and agrochemical compounds, and this protocol offers a streamlined approach to synthesizing a diverse range of derivatives for screening and development.
Introduction
The 5-(trifluoromethyl)pyridine scaffold is a privileged structural unit in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Traditional multi-step syntheses involving the isolation of boronic acid intermediates can be time-consuming and may suffer from lower overall yields. The one-pot borylation/Suzuki coupling protocol detailed herein provides a robust and efficient alternative for the synthesis of a variety of 2-aryl-5-(trifluoromethyl)pyridine derivatives. This method is particularly amenable to the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Reaction Principle
The one-pot synthesis is a sequential two-step process conducted in a single reaction vessel.
-
Miyaura Borylation: In the first step, a commercially available halogenated precursor, such as 2-bromo-5-(trifluoromethyl)pyridine, reacts with a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This reaction forms a 5-(trifluoromethyl)pyridine-2-boronate ester intermediate.
-
Suzuki-Miyaura Cross-Coupling: Upon completion of the borylation, an aryl halide, a second palladium catalyst (or the same catalyst from the first step), and an aqueous base are introduced directly into the reaction mixture. The in-situ generated boronate ester then couples with the aryl halide to yield the desired 2-aryl-5-(trifluoromethyl)pyridine product.
Experimental Protocols
Materials and Reagents
-
2-Bromo-5-(trifluoromethyl)pyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium acetate (KOAc)
-
Aryl halide (e.g., 4-bromoanisole, 1-bromo-4-fluorobenzene, 3-bromobenzonitrile)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Microwave reactor (optional, for accelerated reaction times)
Protocol 1: One-Pot Borylation/Suzuki Coupling under Thermal Conditions
This protocol is a general procedure and may require optimization for specific substrates.
Step 1: Borylation
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.033 mmol, 3.3 mol%), and potassium acetate (1.5 mmol, 1.5 equiv).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting 2-bromo-5-(trifluoromethyl)pyridine.
-
Cool the reaction mixture to room temperature.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To the cooled reaction mixture from Step 1, add the aryl halide (1.1 mmol, 1.1 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 2 mol%). Note: In some cases, the initial catalyst may be sufficient, but a second charge can improve yields.
-
Add a degassed aqueous solution of sodium carbonate (2 M, 3.0 mmol, 3.0 equiv).
-
Degas the mixture again for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, or until reaction completion is confirmed by TLC/LC-MS.
-
Cool the reaction to room temperature.
Work-up and Purification
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-5-(trifluoromethyl)pyridine.
Protocol 2: Microwave-Assisted One-Pot Borylation/Suzuki Coupling
This protocol offers a significant reduction in reaction time.[1][2]
Step 1: Borylation
-
In a microwave reaction vial, combine 2-bromo-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium acetate (1.5 mmol, 1.5 equiv).
-
Add anhydrous 1,4-dioxane (4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat to 120 °C for 15-30 minutes.
-
Cool the vial to room temperature.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To the reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv) and a degassed aqueous solution of sodium carbonate (2 M, 2.0 mmol, 2.0 equiv).
-
Seal the vial and place it back in the microwave reactor.
-
Heat to 140-150 °C for 20-40 minutes.
-
Cool the vial to room temperature.
Work-up and Purification
-
Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation
The following table provides representative examples of 2-aryl-5-(trifluoromethyl)pyridine derivatives that can be synthesized using the one-pot protocol, along with typical yields reported in the literature for analogous reactions.
| Entry | Aryl Halide | Product | Typical Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-5-(trifluoromethyl)pyridine | 75-90 |
| 2 | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine | 70-85 |
| 3 | 3-Bromobenzonitrile | 3-(5-(Trifluoromethyl)pyridin-2-yl)benzonitrile | 65-80 |
| 4 | 2-Bromothiophene | 2-(Thiophen-2-yl)-5-(trifluoromethyl)pyridine | 60-75 |
| 5 | 1-Bromo-3,5-dimethylbenzene | 2-(3,5-Dimethylphenyl)-5-(trifluoromethyl)pyridine | 78-92 |
Yields are based on analogous transformations reported in the chemical literature and may vary depending on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
Application Notes and Protocols for the Scale-up Synthesis and Utility of 5-(Trifluoromethyl)pyridine-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Trifluoromethyl)pyridine-2-boronic acid is a key building block in contemporary medicinal chemistry, prized for its role in the synthesis of complex molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. The trifluoromethyl group enhances the electron-withdrawing properties of the pyridine ring, which can lead to improved metabolic stability and binding affinity of derivative compounds. This document provides detailed protocols for the multi-gram scale synthesis of this compound from its precursor, 2-bromo-5-(trifluoromethyl)pyridine. Furthermore, it outlines its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.
Scale-up Synthesis of this compound
The synthesis of this compound on a multi-gram scale is most reliably achieved through a halogen-metal exchange of 2-bromo-5-(trifluoromethyl)pyridine, followed by borylation. This method avoids the often problematic purification of pyridine boronic acids by isolating the more stable pinacol ester, which can be hydrolyzed to the desired boronic acid.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-5-(trifluoromethyl)pyridine | C₆H₃BrF₃N | 225.99 | 22.6 g | 0.1 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 400 mL | - |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 44 mL | 0.11 |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 28.2 g | 0.15 |
| 2 M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 500 mL | - |
| Hexane | C₆H₁₄ | 86.18 | 200 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: A 1 L three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is flame-dried under vacuum and cooled under a stream of dry nitrogen.
-
Initial Solution: 2-Bromo-5-(trifluoromethyl)pyridine (22.6 g, 0.1 mol) is dissolved in anhydrous THF (400 mL) in the flask.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.
-
Borylation: Triisopropyl borate (28.2 g, 0.15 mol) is added dropwise over 20 minutes, ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight with continuous stirring.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the pH is approximately 2. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 150 mL).
-
Drying and Concentration: The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield a crude solid.
-
Purification: The crude product is triturated with cold hexane (200 mL) and filtered to afford this compound as a white to off-white solid. The product is dried under vacuum.
Expected Yield and Purity:
| Product | Form | Yield | Purity (by ¹H NMR) |
| This compound | White solid | 15.3 g (80%) | >95% |
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl and heteroaryl compounds. These structures are prevalent in many kinase inhibitors.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₆H₅BF₃NO₂ | 190.92 | 1.91 g | 0.01 |
| 1-Iodo-4-methoxybenzene | C₇H₇IO | 234.03 | 2.34 g | 0.01 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.23 g | 0.0002 |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 2.12 g | 0.02 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - |
| Water | H₂O | 18.02 | 10 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 150 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: A 100 mL round-bottomed flask is charged with this compound (1.91 g, 0.01 mol), 1-iodo-4-methoxybenzene (2.34 g, 0.01 mol), Pd(PPh₃)₄ (0.23 g, 0.0002 mol), and sodium carbonate (2.12 g, 0.02 mol).
-
Solvent Addition and Degassing: 1,4-Dioxane (40 mL) and water (10 mL) are added. The mixture is degassed by bubbling argon through it for 15 minutes.
-
Reaction: The flask is equipped with a reflux condenser and heated to 90 °C under an argon atmosphere for 12 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the mixture is filtered through a pad of Celite, washing with ethyl acetate (50 mL). The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Expected Yield and Purity:
| Product | Form | Yield | Purity (by LC-MS) |
| 2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine | White solid | 2.1 g (83%) | >98% |
Application in Kinase Inhibitor Synthesis
The 5-(trifluoromethyl)pyridine moiety is a privileged scaffold in the design of kinase inhibitors. Kinases are key regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[1] Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptor (FGFR), and Transforming Growth Factor-beta (TGF-β) receptor are important targets in cancer therapy. Small molecule inhibitors targeting these kinases often incorporate heteroaromatic structures that can be synthesized using building blocks like this compound.
Visualizations
Caption: A general workflow for the synthesis and application of this compound.
Caption: Inhibition of the ALK signaling pathway by a kinase inhibitor.
Safety and Handling
-
2-Bromo-5-(trifluoromethyl)pyridine: This compound is toxic if swallowed and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. All manipulations must be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe techniques.
-
Triisopropyl borate: Flammable liquid and vapor. Causes serious eye irritation.
-
Palladium Catalysts: Can be toxic and should be handled in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex organic molecules. The protocols provided herein offer a reliable and scalable route to this important building block and demonstrate its utility in the construction of kinase inhibitor scaffolds. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe synthesis.
References
Application Notes and Protocols: 5-(Trifluoromethyl)pyridine-2-boronic Acid Derivatives for Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight molecules (fragments) to probe the binding sites of biological targets. 5-(Trifluoromethyl)pyridine-2-boronic acid and its derivatives are a promising class of fragments for FBDD campaigns. The trifluoromethyl group provides a sensitive ¹⁹F NMR handle for screening, while the pyridine ring offers a versatile scaffold for chemical elaboration. Furthermore, the boronic acid moiety can act as a key interaction point, capable of forming reversible covalent bonds with serine, threonine, or lysine residues in enzyme active sites.
These application notes provide an overview of the utility of this compound derivatives in FBDD and detail protocols for their use in screening and hit validation.
Key Features and Applications
-
¹⁹F NMR Screening: The trifluoromethyl group allows for highly sensitive and efficient screening of fragment binding using ¹⁹F NMR spectroscopy. This technique offers a low false-positive rate and can provide information on binding affinity and stoichiometry.
-
Reversible Covalent Inhibition: The boronic acid functional group can form reversible covalent bonds with nucleophilic residues in enzyme active sites, such as serine proteases, providing a mechanism for potent and selective inhibition.
-
Structure-Based Design: The pyridine scaffold provides multiple vectors for chemical modification, allowing for the rational design of more potent and selective inhibitors based on initial fragment hits. This process, often guided by X-ray crystallography, can lead to the development of high-quality lead compounds.
-
Physicochemical Properties: The trifluoromethyl group can enhance key drug-like properties, including metabolic stability, membrane permeability, and binding affinity, by modulating the electronics and lipophilicity of the molecule.
Data Presentation: Illustrative Screening and Hit Validation Data
The following tables present hypothetical data from a representative FBDD campaign targeting a serine protease. These tables are for illustrative purposes to demonstrate how quantitative data for this compound derivatives would be structured.
Table 1: Primary ¹⁹F NMR Fragment Screening Hits
| Fragment ID | Structure | Chemical Shift Perturbation (Δδ, ppm) | Hit? |
| FBDD-001 | This compound | 0.25 | Yes |
| FBDD-002 | 4-Methyl-5-(trifluoromethyl)pyridine-2-boronic acid | 0.31 | Yes |
| FBDD-003 | 4-Chloro-5-(trifluoromethyl)pyridine-2-boronic acid | 0.18 | Yes |
| FBDD-004 | 3-Methoxy-5-(trifluoromethyl)pyridine-2-boronic acid | 0.02 | No |
Table 2: Biophysical Characterization of Validated Hits
| Fragment ID | Kd (μM) by ITC | Ligand Efficiency (LE) |
| FBDD-001 | 350 | 0.35 |
| FBDD-002 | 280 | 0.38 |
| FBDD-003 | 520 | 0.31 |
Table 3: Structure-Activity Relationship (SAR) of Elaborated Fragments
| Compound ID | Structure | IC₅₀ (μM) | Ligand Efficiency (LE) |
| FBDD-002 | 4-Methyl-5-(trifluoromethyl)pyridine-2-boronic acid | 150 | 0.38 |
| LEAD-01 | (4-Methyl-5-(trifluoromethyl)pyridin-2-yl)(phenyl)methanone | 25 | 0.42 |
| LEAD-02 | (4-Methyl-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone | 8.5 | 0.45 |
Experimental Protocols
Protocol 1: ¹⁹F NMR Fragment Screening
This protocol describes a general method for primary screening of a fragment library containing this compound derivatives against a target protein.
Materials:
-
Target protein (e.g., 10-50 μM in a suitable buffer, pH 7.4)
-
Fragment library stock solutions (e.g., 100 mM in d₆-DMSO)
-
NMR tubes
-
NMR spectrometer with a fluorine probe
Procedure:
-
Sample Preparation:
-
Prepare a master mix of the target protein in the appropriate buffer.
-
For each fragment or fragment cocktail, add the fragment stock solution to the protein master mix to a final fragment concentration of 100-500 μM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1% (v/v).
-
Prepare a reference sample containing the fragment(s) in buffer without the protein.
-
Prepare a protein-only control sample.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional ¹⁹F NMR spectra for all samples at a constant temperature (e.g., 298 K).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Compare the ¹⁹F NMR spectra of the fragment-protein mixtures to the fragment-only reference spectra.
-
Identify hits by observing changes in the ¹⁹F signal, such as chemical shift perturbations, line broadening, or a decrease in signal intensity.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Hit Validation
This protocol outlines the determination of the dissociation constant (Kd) for a validated fragment hit.
Materials:
-
Target protein (e.g., 20-100 μM in ITC buffer)
-
Fragment hit (e.g., 1-2 mM in ITC buffer, with matching DMSO concentration)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Prepare the protein and fragment solutions in the same buffer batch to minimize buffer mismatch effects.
-
Degas both solutions before the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Set up the injection parameters (e.g., 20-30 injections of 1-2 μL each).
-
Perform the titration at a constant temperature (e.g., 25 °C).
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, enthalpy of binding (ΔH), and stoichiometry (n).
-
Protocol 3: Co-crystallization for Structural Studies
This protocol provides a general guideline for obtaining a co-crystal structure of a target protein with a this compound derivative.
Materials:
-
Purified and concentrated target protein
-
Fragment hit stock solution (e.g., 100 mM in DMSO)
-
Crystallization screens and plates
Procedure:
-
Complex Formation:
-
Incubate the target protein with a 2-5 fold molar excess of the fragment for at least one hour on ice. The final DMSO concentration should be kept below 5% (v/v).
-
-
Crystallization Screening:
-
Set up crystallization trials using the protein-fragment complex solution with various commercial or in-house crystallization screens.
-
Use vapor diffusion methods (sitting or hanging drop).
-
-
Crystal Optimization and Soaking (Alternative):
-
If co-crystallization is unsuccessful, attempt to soak the fragment into pre-existing apo-protein crystals.
-
Prepare a soaking solution containing the fragment at a concentration of 1-10 mM in the mother liquor.
-
Transfer the apo-crystals to the soaking solution for a period ranging from minutes to hours.
-
-
X-ray Diffraction:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure to visualize the binding mode of the fragment.
-
Visualizations
Caption: A typical workflow for fragment-based drug discovery.
Caption: Mechanism of serine protease inhibition by a boronic acid fragment.
Troubleshooting & Optimization
Low yield in Suzuki coupling with 5-(Trifluoromethyl)pyridine-2-boronic acid
Technical Support Center: Suzuki Coupling Reactions
This technical support center provides troubleshooting guidance for researchers experiencing low yields in Suzuki coupling reactions involving 5-(Trifluoromethyl)pyridine-2-boronic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield with this compound?
A1: Low yields with this substrate are common and typically stem from a few key issues inherent to electron-deficient 2-heteroaryl boronic acids:
-
Slow Transmetalation: The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle.[1][2]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the starting material.[3] 2-Pyridyl boronic acids are particularly susceptible to this decomposition pathway, which can be catalyzed by residual water or certain basic conditions.[1][3]
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, a phenomenon known as the "2-pyridyl problem," leading to catalyst inhibition or deactivation.[4]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the cleavage of the carbon-boron bond by a proton source.[3] For 2-pyridine boronic acid, a zwitterionic intermediate is often responsible for rapid decomposition.[3] To minimize this:
-
Use Anhydrous Conditions: While some water can be beneficial, excess water can accelerate protodeboronation. Ensure solvents are appropriately dried and consider using a milder base if hydrolysis is suspected.
-
Use Boronic Esters: Convert the boronic acid to a more stable form, such as a pinacol or MIDA boronate ester.[3][4] These esters slowly release the boronic acid in situ, keeping its concentration low and reducing the rate of decomposition.[3] Potassium organotrifluoroborates are also a robust alternative.[5][6]
-
Optimize Base and Temperature: Use conditions that favor the productive coupling reaction over the decomposition pathway. This often involves careful screening of bases and reaction times.
Q3: My reaction isn't working at all. What are the first things to check?
A3: For a complete reaction failure, verify the fundamentals of your setup:
-
Catalyst Activity: Ensure the palladium catalyst is active. Pd(0) is the active species; if using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ.[7] Consider using a fresh bottle of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can irreversibly deactivate the Pd(0) catalyst and cause homocoupling of the boronic acid.[7] Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw or sparging with argon) and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[7][8]
-
Reagent Purity: Confirm the purity of your boronic acid and aryl halide. Boronic acids can degrade upon storage.[7]
Troubleshooting Guide: Low Yields
This guide provides a systematic approach to troubleshooting low-yield Suzuki couplings with this compound.
Issue 1: Low Conversion of Starting Materials
If you observe significant amounts of unreacted starting materials, the catalytic cycle is likely inefficient.
-
Possible Cause: Slow oxidative addition or transmetalation.
-
Solutions:
-
Change the Ligand: Standard ligands like PPh₃ may be insufficient. Switch to electron-rich, bulky phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos, which are known to accelerate both oxidative addition and reductive elimination, particularly for challenging substrates.[2][6][9]
-
Increase Temperature: Covalently bound chlorides and electron-deficient substrates often require higher temperatures (e.g., 80-110 °C) to drive the reaction.[10] Microwave irradiation can also be effective for achieving high temperatures rapidly and uniformly.[11]
-
Screen Bases: The base is crucial for activating the boronic acid. A weak base may not be effective. Screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[2][10] Fluoride sources like KF can also be effective.[1]
-
Issue 2: Decomposition of Boronic Acid (Protodeboronation)
If you observe the formation of 5-(trifluoromethyl)pyridine alongside your product, protodeboronation is occurring.
-
Possible Cause: Unstable boronic acid under reaction conditions.
-
Solutions:
-
Use a Boronate Ester: As mentioned in the FAQ, using a more stable pinacol boronate ester of the pyridine is the most common and effective solution.[4][12]
-
Use a Pre-catalyst for Rapid Initiation: Employ a modern palladium precatalyst that generates the active Pd(0) species very quickly, even at room temperature.[13][14] This allows the coupling to proceed rapidly before significant decomposition of the unstable boronic acid can occur.[14]
-
Minimize Water Content: While Suzuki reactions often benefit from a small amount of water, excess water can promote this side reaction. Try reducing the amount of water or using a different solvent system.[15]
-
Issue 3: Catalyst Decomposition
If the reaction mixture turns black (indicating palladium black formation) early on without significant product formation, the catalyst may be decomposing.
-
Possible Cause: Presence of oxygen, high temperatures for extended periods, or inappropriate ligand.
-
Solutions:
-
Improve Degassing: Re-evaluate your technique for excluding oxygen. Ensure all reagents and solvents are properly degassed and that the inert atmosphere is maintained throughout the reaction.[7][16]
-
Check Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for bidentate ligands and 2:1 to 4:1 for monodentate ligands) to keep the metal center stabilized.
-
Data Presentation: Comparison of Reaction Conditions
The following table summarizes conditions reported for Suzuki couplings of challenging electron-deficient or 2-pyridyl boronic acids and their derivatives. Yields are highly substrate-dependent.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Notes | Cite |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16-24 | ~80 | Electron-rich arylboronic pinacol ester | [16] |
| Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6.0) | Dioxane/H₂O | 100 | 18 | Good | 2-chloropyridines with alkyl pinacol boronic esters | [10] |
| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | - | 77 | PyFluor with 2-thiopheneboronic acid pinacol ester | [15] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (1.5) | n-Butanol | 100 | - | 91 | Heteroaryltrifluoroborates with aryl chlorides | [6] |
| Pd(OAc)₂ (1-2) | SPhos (1-2) | K₃PO₄ | Toluene/H₂O | 80 | - | High | General for electron-deficient boronic acids | [2] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 120 (MW) | 0.25 | 85-95 | 2-Fluoropyridine-3-boronic acid | [11] |
Experimental Protocols
Protocol 1: General Method Using a Buchwald Ligand
This protocol is a robust starting point for coupling this compound (or its pinacol ester) with an aryl bromide.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the this compound pinacol ester (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[7]
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes by alternating between vacuum and inert gas backfill (3-5 cycles).[8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1 or Toluene) via syringe. The reaction concentration is typically around 0.1 M.[7][10]
-
Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring for 4–24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualizations
Catalytic Cycle and Key Challenges
The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the steps where issues arise with electron-deficient pyridine boronic acids.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Protodeboronation of 5-(Trifluoromethyl)pyridine-2-boronic acid side reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(trifluoromethyl)pyridine-2-boronic acid, with a focus on mitigating the common side reaction of protodeboronation during Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] For this compound, this results in the formation of 3-(trifluoromethyl)pyridine, consuming your starting material and reducing the yield of the desired coupled product. This side reaction complicates product purification and lowers the overall efficiency of your synthesis.[2][3] Due to the presence of the electron-withdrawing trifluoromethyl group and the basic nitrogen atom in the pyridine ring, this particular boronic acid is susceptible to protodeboronation, especially under the basic and often heated conditions required for Suzuki-Miyaura coupling.[4][5]
Q2: What is the primary mechanism that makes pyridine-2-boronic acids susceptible to protodeboronation?
A2: Unlike many simple arylboronic acids that undergo protodeboronation fastest at high pH, pyridine-2-boronic acids have a unique decomposition pathway.[2] Under neutral pH conditions, they can form a reactive zwitterionic intermediate.[1][2] This zwitterion is highly unstable and can undergo rapid, unimolecular fragmentation of the C-B bond, leading to the protodeboronated product.[1][2] Counterintuitively, both acidic and strongly basic conditions can suppress this specific pathway by shifting the equilibrium away from the reactive zwitterion.[1][3]
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors can significantly impact the extent of protodeboronation:
-
pH: The reaction pH is critical as it controls the speciation of the boronic acid. For pyridine-2-boronic acids, the maximum rate of decomposition is often observed near neutral pH.[1][2]
-
Temperature: Higher reaction temperatures accelerate the rate of protodeboronation.[4][6]
-
Base: The choice of base is crucial. While a base is necessary for the Suzuki-Miyaura catalytic cycle, strong bases can promote protodeboronation. Milder bases are often preferred.[4]
-
Catalyst System: An efficient palladium catalyst and ligand system that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[1][3]
-
Solvent: The solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.[3]
-
Presence of Water: While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excessive water can provide a proton source for protodeboronation.
Q4: How can I minimize protodeboronation when using this compound?
A4: Several strategies can be employed:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol boronate or a highly stable N-methyliminodiacetic acid (MIDA) boronate, is a very effective strategy.[1][2] These derivatives provide a "slow release" of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[1]
-
Optimize Reaction Conditions: Lowering the reaction temperature, using milder bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃ instead of NaOH or KOH), and ensuring anhydrous conditions (where appropriate for the chosen base and catalyst) can significantly reduce protodeboronation.
-
Use a Highly Active Catalyst: Employing a modern, highly active palladium precatalyst and ligand system (e.g., Buchwald-type ligands) can accelerate the desired Suzuki coupling, making it the dominant reaction pathway.[1]
Q5: I am using the pinacol ester of this compound and still see significant protodeboronation. What should I do?
A5: If the pinacol ester is still too reactive under your conditions, consider the following steps:
-
Switch to a More Stable Derivative: N-methyliminodiacetic acid (MIDA) boronates are significantly more stable than pinacol esters and are an excellent choice for challenging substrates prone to protodeboronation.[1][2]
-
Further Optimize Reaction Conditions: The goal is to make the Suzuki coupling reaction kinetically more favorable than the protodeboronation.
-
Lower the Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., starting at 60-80 °C).[4]
-
Screen Bases: Even with an ester, the base choice matters. A weaker base like K₃PO₄ or CsF might be beneficial.
-
Change the Catalyst System: A more active catalyst might be needed to accelerate the coupling at lower temperatures. Consider screening different palladium precatalysts and phosphine ligands.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and isolation of 3-(trifluoromethyl)pyridine | High level of protodeboronation. | 1. Lower the reaction temperature. High temperatures accelerate protodeboronation.[4] 2. Use a milder base. Switch from strong bases (NaOH, KOH) to weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃). 3. Use a boronic ester. Convert the boronic acid to its pinacol or, preferably, MIDA ester to employ a slow-release strategy.[1][2] 4. Ensure anhydrous conditions (if compatible with your base/catalyst system) to minimize the proton source. |
| Reaction is sluggish at lower temperatures, leading to long reaction times and eventual protodeboronation | The catalytic system is not active enough at the reduced temperature. | 1. Increase catalyst loading moderately. 2. Screen more active catalysts/ligands. Use modern, electron-rich and bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands) and stable palladium precatalysts (e.g., G3 or G4 palladacycles).[1] 3. Consider additives. In some cases for heteroaryl boronates, copper(I) salts have been shown to facilitate transmetalation and improve yields.[7] |
| Inconsistent results between batches | 1. Degradation of boronic acid upon storage. 2. Inconsistent moisture content in reagents/solvents. 3. Base quality/particle size. | 1. Use fresh boronic acid or a more stable ester derivative. Store the boronic acid under an inert atmosphere, protected from light and moisture. 2. Use freshly dried, degassed solvents. Ensure bases are anhydrous if the protocol requires it. 3. Use a high-purity base and grind it to a fine powder for better consistency, especially for solid-liquid mixtures. |
| Formation of homocoupled byproducts | Presence of oxygen in the reaction mixture, or use of a Pd(II) precatalyst without efficient reduction. | 1. Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.[3] 2. Use a Pd(0) source or an efficient precatalyst that rapidly generates the active Pd(0) species.[8] |
Data Presentation
The following tables summarize the qualitative effects of various reaction parameters on the protodeboronation of electron-deficient heteroarylboronic acids, like this compound.
Table 1: Impact of Boron Reagent Choice on Stability
| Boron Reagent | Relative Stability | Typical Use Case |
| Boronic Acid | Low | Prone to protodeboronation; use when coupling is very fast. |
| Pinacol Boronate | Moderate | Common first choice to suppress protodeboronation.[2] |
| MIDA Boronate | High | Highly stable; ideal for "slow-release" in challenging couplings.[1][2] |
| Trifluoroborate Salt (R-BF₃K) | High | Stable, crystalline solids; another effective "slow-release" strategy.[2] |
Table 2: Qualitative Effect of Reaction Parameters on Protodeboronation
| Parameter | Condition Favoring Low Protodeboronation | Condition Favoring High Protodeboronation | Rationale |
| Temperature | Lower (e.g., 60-80 °C) | Higher (e.g., >100 °C) | Protodeboronation is often accelerated at elevated temperatures.[4] |
| Base | Weak (K₃PO₄, Cs₂CO₃, CsF) | Strong (NaOH, KOH, NaOEt) | Strong bases can aggressively promote the decomposition pathway.[9] |
| Catalyst Activity | High (Fast Coupling) | Low (Slow Coupling) | An efficient catalyst consumes the boronic acid in the desired reaction faster than it can decompose.[1] |
| Water Content | Anhydrous / Minimal | High | Water acts as the proton source for the C-B bond cleavage. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Pinacol Ester to Minimize Protodeboronation
This protocol is a starting point and should be optimized for the specific aryl halide partner.
Materials:
-
Aryl halide (1.0 eq)
-
This compound pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Boronic Ester Addition: Add the this compound pinacol ester to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Conversion of Boronic Acid to a More Stable MIDA Boronate
For particularly challenging substrates where the pinacol ester is insufficient, conversion to the MIDA ester is recommended.
Materials:
-
This compound (1.0 eq)
-
N-methyliminodiacetic acid (1.05 eq)
-
Toluene
-
DMSO
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.
-
Azeotropic Removal of Water: Heat the mixture (e.g., to 110 °C) and remove the water formed via a Dean-Stark trap or by distillation.
-
Isolation: After completion, cool the mixture. The MIDA boronate often precipitates and can be isolated by filtration, washed with a non-polar solvent (like hexane), and dried under vacuum.
-
Usage: The resulting stable, crystalline MIDA boronate can then be used in Suzuki-Miyaura coupling reactions following a protocol similar to Protocol 1, often with a base like K₃PO₄.
Visualizations
Caption: Desired Suzuki-Miyaura cycle vs. the competing protodeboronation side reaction.
Caption: A logical workflow for troubleshooting protodeboronation in Suzuki-Miyaura reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
How to prevent protodeboronation of 2-pyridylboronic acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the protodeboronation of 2-pyridylboronic acids during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem for 2-pyridylboronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes the 2-pyridylboronic acid, leading to reduced yields of the desired product and introducing impurities that can complicate the purification process. 2-Pyridylboronic acids are particularly susceptible to this decomposition pathway, which makes their use in reactions like the Suzuki-Miyaura coupling challenging.[1][2]
Q2: What are the primary factors that promote the protodeboronation of 2-pyridylboronic acids?
A2: Several factors can accelerate the rate of protodeboronation:
-
pH of the reaction medium: 2-Pyridylboronic acids are highly prone to rapid protodeboronation under neutral pH conditions. This is due to the formation of a reactive zwitterionic species.[1] Interestingly, both acidic and basic conditions can slow this decomposition by shifting the equilibrium away from this reactive intermediate.[1]
-
Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[1]
-
Choice of Base: While a base is necessary for many cross-coupling reactions, highly basic conditions can promote protodeboronation.[1]
-
Catalyst System: The efficiency of the palladium catalyst and its ligands is crucial. A highly active catalyst that facilitates rapid cross-coupling can kinetically outcompete the slower protodeboronation side reaction.[1]
-
Solvent: The choice of solvent can impact the solubility of reagents and the stability of reaction intermediates, thereby influencing the extent of protodeboronation.[1]
Q3: How can I minimize or prevent protodeboronation in my experiments involving 2-pyridylboronic acids?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as a more stable derivative is a highly effective approach. Common examples include:
-
N-methyliminodiacetic acid (MIDA) boronates: These are air- and moisture-stable crystalline solids that undergo slow release of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low.
-
N-phenyldiethanolamine (PDEA) boronates: These are stabilized by an intramolecular dative bond between the nitrogen and boron atoms, making them stable for prolonged storage.[3]
-
Pinacol esters: These are generally more stable than the corresponding boronic acids.
-
-
Optimization of Reaction Conditions:
-
Temperature Control: Running the reaction at the lowest effective temperature can minimize protodeboronation.
-
Base Selection: Use the mildest effective base for the reaction.
-
Catalyst Choice: Employ a highly active catalyst system to ensure the desired reaction proceeds much faster than the protodeboronation.
-
-
Use of Additives: The addition of copper salts, such as copper(I) iodide (CuI) or copper(II) acetate (Cu(OAc)₂), has been shown to promote cross-coupling reactions with 2-pyridylboron reagents, potentially by facilitating transmetalation.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with 2-pyridylboronic acids and offers potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired cross-coupled product. | 1. Significant protodeboronation of the 2-pyridylboronic acid. 2. Poor catalyst activity or deactivation. 3. Sub-optimal reaction conditions (temperature, base, solvent). | 1. Switch to a more stable boronic acid derivative (MIDA boronate, PDEA boronate, or pinacol ester). 2. Ensure an inert atmosphere to prevent catalyst oxidation. Use fresh, high-purity catalyst and ligands. Consider a modest increase in catalyst loading.[1] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Lower the reaction temperature if possible.[5] |
| Significant amount of protodeboronated starting material observed. | 1. The free 2-pyridylboronic acid is too unstable under the reaction conditions. 2. The rate of cross-coupling is too slow compared to the rate of protodeboronation. | 1. Employ the "slow-release" strategy using a MIDA boronate to maintain a low concentration of the free boronic acid. 2. Use a more active palladium catalyst and ligand system to accelerate the cross-coupling reaction. |
| Formation of significant side products other than the protodeboronated pyridine. | 1. Homocoupling of the boronic acid or the aryl halide. | 1. Ensure a strictly inert atmosphere, as oxygen can promote homocoupling.[1] 2. Adjust the stoichiometry; a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[1] 3. Optimize the reaction temperature; lowering the temperature may reduce the rate of homocoupling.[1] |
| Inconsistent results between batches. | 1. Decomposition of the 2-pyridylboronic acid during storage. | 1. Use a freshly prepared or purchased batch of the 2-pyridylboronic acid. 2. For better consistency, use a stable derivative like a MIDA boronate, which can be stored for extended periods without degradation. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Chloride
This protocol is adapted from a general method for the cross-coupling of 2-pyridyl MIDA boronates.[6]
Materials:
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
XPhos-Pd-G3 (5 mol %)
-
Copper(II) acetate (Cu(OAc)₂) (50 mol %)
-
Potassium phosphate (K₃PO₄), anhydrous (5.0 equiv)
-
Diethanolamine (DEA) (1.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate, aryl chloride, XPhos-Pd-G3, Cu(OAc)₂, and K₃PO₄.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add anhydrous DMF via syringe to achieve a concentration of 0.125 M with respect to the aryl halide.
-
Add diethanolamine via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of 2-Pyridyl N-Phenyldiethanolamine (PDEA) Boronate
This protocol is based on the one-pot lithiation/borylation method.[3]
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
N-Phenyldiethanolamine
-
Anhydrous tetrahydrofuran (THF)
-
Hexanes
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-bromopyridine in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 45 minutes.
-
Add triisopropyl borate dropwise, keeping the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Add a solution of N-phenyldiethanolamine in THF.
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
Table 1: Comparison of Benchtop Stability of Boronic Acids vs. MIDA Boronates
| Entry | Boronic Acid/MIDA Boronate | % Decomposition after 15 days on benchtop (air) |
| 1 | 2-Furanboronic acid | >95% |
| 2 | 2-Furan MIDA boronate | <5% |
| 3 | 2-Pyrroleboronic acid | >95% |
| 4 | 2-Pyrrole MIDA boronate | <5% |
| 5 | 2-Thiopheneboronic acid | ~50% |
| 6 | 2-Thiophene MIDA boronate | <5% |
| 7 | 2-Pyridylboronic acid | Significant (not quantified in this study, but known to be unstable)[7] |
| 8 | 2-Pyridyl MIDA boronate | No decomposition observed after 60 days[7] |
Data adapted from a study on the stability and utility of MIDA boronates.[7]
Table 2: Comparison of Yields in Suzuki-Miyaura Coupling of 2-Heterocyclic Boron Reagents with an Aryl Chloride
| Entry | Boron Reagent | Yield (%) |
| 1 | 2-Furanboronic acid | 32 |
| 2 | 2-Furan MIDA boronate | 96 |
| 3 | 2-Pyrroleboronic acid | 14 |
| 4 | 2-Pyrrole MIDA boronate | 90 |
| 5 | 2-Thiopheneboronic acid | 68 |
| 6 | 2-Thiophene MIDA boronate | 95 |
Reaction conditions: 1 equiv aryl chloride, 1.2 equiv MIDA boronate or freshly prepared boronic acid, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki Couplings with 5-(Trifluoromethyl)pyridine-2-boronic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving 5-(Trifluoromethyl)pyridine-2-boronic acid. This electron-deficient heteroarylboronic acid presents unique challenges, and this guide provides targeted advice in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki coupling with this compound?
A1: Low yields with this substrate are common and can stem from several factors. The primary challenges include:
-
Protodeboronation: The C-B bond of the pyridine-2-boronic acid is susceptible to cleavage, especially in the presence of aqueous bases, replacing the boronic acid group with a hydrogen atom.[1][2] Electron-deficient heteroaryl boron derivatives are particularly prone to this side reaction.[2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.
-
Slow Transmetalation: The transfer of the electron-deficient trifluoromethyl-substituted pyridine group from the boron atom to the palladium center can be sluggish.[2]
Q2: What is the first step I should take to troubleshoot a failed reaction?
A2: Start by verifying the integrity of your reagents and the reaction setup. Ensure your solvent is rigorously degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen from deactivating the catalyst and causing homocoupling of the boronic acid.[3] Also, confirm the purity and stability of your this compound, as boronic acids can degrade over time.
Q3: How can I mitigate protodeboronation?
A3: To minimize the undesired cleavage of the C-B bond, consider the following strategies:
-
Use a Stabilized Boron Reagent: Instead of the boronic acid, employ a more stable derivative like a pinacol ester or a trifluoroborate salt. These are generally less susceptible to hydrolysis.[4]
-
Anhydrous Conditions: Where possible, use anhydrous solvents and reagents to limit the presence of water that facilitates protodeboronation.
-
Careful Base Selection: Use a base that is effective but not overly harsh. Weaker bases or non-aqueous conditions can sometimes be beneficial.[5]
Q4: Can the choice of palladium catalyst and ligand significantly impact the reaction?
A4: Absolutely. For challenging substrates like electron-deficient pyridylboronic acids, the catalyst system is critical.
-
Ligand Selection: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often highly effective.[6] These ligands can stabilize the palladium catalyst, promote the challenging oxidative addition and reductive elimination steps, and may limit catalyst inhibition by the pyridine nitrogen.
-
Precatalyst Choice: Using a pre-formed, air-stable palladium precatalyst can ensure the efficient generation of the active Pd(0) species in solution.
Troubleshooting Guide
Problem: Low Conversion of Starting Materials
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust precatalyst. |
| Inappropriate Base | Screen a variety of bases. For this substrate, K₃PO₄ and Cs₂CO₃ are often good starting points. Ensure the base is finely powdered and dry.[6] |
| Suboptimal Solvent | Ensure all reagents are soluble in the chosen solvent. Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with a small amount of water.[7] |
| Low Reaction Temperature | Gradually increase the reaction temperature. However, be aware that higher temperatures can also increase the rate of side reactions like protodeboronation. |
Problem: Formation of Byproducts
| Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere to exclude oxygen. |
| Protodeboronation | Switch to a more stable boronic ester or trifluoroborate salt. Use anhydrous conditions if possible and consider a milder base. |
| Dehalogenation of Aryl Halide | This can be catalyst-dependent. Trying a different palladium source or ligand may resolve the issue. |
Data Presentation: Base Selection for Pyridyl Suzuki Couplings
| Base | Typical Solvent System | Relative Strength | Key Advantages & Considerations |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Moderate-Strong | Often effective for challenging substrates and can promote high reaction rates.[7] |
| Cs₂CO₃ | Dioxane, THF | Strong | High solubility in organic solvents; can be effective when other bases fail.[8] |
| Na₂CO₃ | Toluene/Ethanol/H₂O, DMF | Moderate | A common and cost-effective choice, often used in aqueous solvent mixtures.[9] |
| K₂CO₃ | Ethanol/H₂O, Dioxane/H₂O | Moderate | Another standard base, similar in strength to Na₂CO₃.[10] |
| KF | Dioxane | Mild | Useful for substrates with base-sensitive functional groups (e.g., esters).[2] |
Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A workflow for troubleshooting low yields.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solved Suzuki - coupling 1. 2-bromo 5-(trifluoromethyl) | Chegg.com [chegg.com]
Purification challenges with 5-(Trifluoromethyl)pyridine-2-boronic acid products
Welcome to the technical support center for 5-(Trifluoromethyl)pyridine-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common purification challenges encountered with this and related electron-deficient pyridine boronic acids. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to support your work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound and its derivatives.
Q1: My yield of this compound is significantly lower than expected after purification. What could be the cause?
A1: Low recovery of 2-pyridylboronic acids is a common issue, often stemming from the inherent instability of the C-B bond. The primary culprit is protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[1][2] This is particularly prevalent for 2-pyridylboronic acids, which can form a reactive zwitterionic species at neutral pH, accelerating decomposition.[2]
-
Troubleshooting Steps:
-
pH Control: Avoid neutral pH during aqueous workups. Surprisingly, both acidic and basic conditions can suppress protodeboronation by shifting the equilibrium away from the reactive zwitterion.[1][2]
-
Temperature: Keep temperatures as low as possible during the workup and purification, as higher temperatures can accelerate decomposition.[1]
-
Use of Boronic Acid Surrogates: For particularly challenging cases, consider converting the crude boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, before purification.[3][4][5] These are generally stable to chromatography and can be deprotected to release the boronic acid just before use.[3][6][7]
-
Q2: I am having difficulty purifying my product using silica gel column chromatography. The compound either streaks, does not elute, or decomposes on the column.
A2: Standard silica gel chromatography is often challenging for boronic acids. The acidic nature of silica gel can promote decomposition, and the polar boronic acid group can lead to strong adsorption and poor elution. Pyridine-containing boronic acids can be particularly problematic.[8]
-
Troubleshooting Steps:
-
Alternative Stationary Phases: Consider using a less acidic support like neutral alumina.
-
Boronic Acid-Compatible Chromatography: A technique involving the use of boric acid-impregnated silica gel has been shown to be effective in reducing over-adsorption of boronic esters during chromatography.
-
Conversion to a Boronate Ester: Converting the boronic acid to its pinacol or MIDA ester derivative prior to chromatography can significantly improve its stability and chromatographic behavior.[7] MIDA boronates are particularly noted for their compatibility with silica gel chromatography.[3]
-
Q3: My purified product shows inconsistencies in analytical data (e.g., NMR, Mass Spec), and its reactivity is variable. What could be the issue?
A3: This is often due to the presence of the corresponding boroxine, which is a cyclic anhydride formed by the dehydration of three boronic acid molecules.[9][10] This process is reversible and can be influenced by the presence of water.[9] The boronic acid and its boroxine are in equilibrium, which can lead to complex NMR spectra and inconsistent molecular weight measurements.
-
Troubleshooting Steps:
-
Controlled Hydrolysis: Before use in a reaction, the boroxine can be converted back to the boronic acid by stirring with a suitable solvent containing a controlled amount of water.
-
Careful Drying: To favor the boronic acid form for storage or characterization, ensure the material is not subjected to overly harsh drying conditions that would drive the equilibrium towards the boroxine.
-
NMR Analysis: Be aware of the potential for both species to be present in your NMR sample. The ratio can sometimes be shifted by the choice of NMR solvent and the amount of residual water.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Besides the boroxine anhydride, common impurities arise from the synthetic route. If prepared from a halogenated precursor (e.g., 2-bromo-5-(trifluoromethyl)pyridine), the main impurities could be:
-
The protodeboronated byproduct: 3-(Trifluoromethyl)pyridine.
-
Unreacted starting material.
-
Homocoupling byproducts from the starting material.[1]
Q2: What is the best way to store this compound to maintain its purity and reactivity?
A2: Due to its instability, proper storage is crucial. It is recommended to store the compound under an inert atmosphere (nitrogen or argon), at low temperatures (refrigerated), and protected from moisture to minimize boroxine formation and protodeboronation.[3][4] For long-term storage, conversion to a more stable MIDA boronate is an excellent strategy.[3][5]
Q3: Are there any recommended recrystallization solvents for this compound?
A3: While specific data for this exact compound is sparse in the literature, for analogous electron-deficient arylboronic acids, recrystallization can be attempted from solvent systems like ethyl acetate/hexanes.[11] A general approach for boronic acids is to dissolve the crude solid in a minimal amount of a hot polar solvent and then add a less polar solvent to induce crystallization upon cooling.[11]
Q4: How can I monitor the purity of my this compound?
A4: A combination of HPLC and NMR spectroscopy is recommended.
-
HPLC: Reversed-phase HPLC can be used to assess purity. However, care must be taken as on-column hydrolysis of any boronate esters or degradation of the boronic acid can occur. Using buffered mobile phases may improve stability during analysis.[6]
-
NMR: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are all valuable. ¹H and ¹⁹F NMR can quickly indicate the presence of the desired product and fluorinated impurities. ¹¹B NMR can help to distinguish between the boronic acid and its boroxine or other boron-containing species.
Data on Boronic Acid Stability
The stability of boronic acids can vary significantly. The table below presents qualitative stability data for different classes of boronic acids, highlighting the challenges associated with 2-heterocyclic derivatives like the one .
| Boronic Acid Class | Stability on Benchtop (15 days under air) | Reference |
| 2-Furanboronic acid | Significant Decomposition | [3] |
| 2-Pyrroleboronic acid | Significant Decomposition | [3] |
| 2-Indoleboronic acid | Significant Decomposition | [3] |
| Vinylboronic acid | Significant Decomposition | [3] |
| Cyclopropylboronic acid | Significant Decomposition | [3] |
| Arylboronic acids (general) | Generally more stable, but variable | [3] |
| MIDA Boronates (all classes) | No detectable decomposition (>60 days) | [3] |
Key Experimental Protocols
Protocol 1: General Procedure for Purification via MIDA Boronate Formation
This protocol is a general strategy to purify unstable boronic acids by converting them to their air-stable MIDA boronate derivatives.
-
Esterification: The crude this compound is dissolved in a suitable solvent (e.g., DMSO). N-methyliminodiacetic acid (MIDA) is added, and the mixture is heated to drive off water and form the MIDA boronate.
-
Purification: The resulting MIDA boronate is stable and can be purified using standard silica gel chromatography. It is generally less polar than the parent boronic acid.
-
Deprotection (Slow Release): The purified MIDA boronate can be used directly in "slow-release" cross-coupling reactions. Under aqueous basic conditions (e.g., using K₃PO₄), the boronic acid is slowly regenerated in situ for the subsequent reaction.[3][7]
Protocol 2: Acid/Base Wash for Crude Boronic Acid
This protocol aims to remove non-acidic or non-basic impurities from the crude product.
-
Dissolve the crude this compound in an organic solvent like ethyl acetate.
-
Wash the organic layer with an acidic aqueous solution (e.g., 1 M HCl) to remove basic impurities.
-
Back-extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with a basic aqueous solution (e.g., saturated NaHCO₃) to convert the boronic acid to its boronate salt, which may move to the aqueous layer, leaving non-acidic organic impurities behind.
-
Carefully re-acidify the aqueous layer with 1 M HCl to precipitate the pure boronic acid.
-
Extract the purified boronic acid back into an organic solvent, dry, and concentrate.
Visualizing Purification Strategies
The following diagrams illustrate the logical workflows for troubleshooting and purification.
Caption: A troubleshooting decision tree for common purification issues.
Caption: Workflow for purification via a stable MIDA boronate intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA Boronates [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Deactivation in 5-(Trifluoromethyl)pyridine-2-boronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and other issues during cross-coupling reactions involving 5-(Trifluoromethyl)pyridine-2-boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary causes?
A1: Low yields in Suzuki-Miyaura couplings involving this compound can typically be attributed to two main factors:
-
Catalyst Deactivation (Poisoning): The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst. This coordination can occupy the catalyst's active sites, leading to the formation of inactive complexes and inhibiting the catalytic cycle. The electron-withdrawing trifluoromethyl group can influence the basicity of the pyridine nitrogen, but coordination to the palladium center remains a significant challenge.
-
Protodeboronation: This is a common and often rapid side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. Heteroaryl boronic acids, especially 2-pyridyl derivatives, are highly susceptible to this degradation pathway. This process can be accelerated by the presence of aqueous bases and elevated temperatures.
Q2: I am observing significant formation of 5-(Trifluoromethyl)pyridine. How can I minimize protodeboronation?
A2: Protodeboronation is a major competing reaction. To mitigate this, consider the following strategies:
-
Use of Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a potassium trifluoroborate salt (BF3K). These derivatives are generally more resistant to premature decomposition and slowly release the active boronic acid under the reaction conditions.
-
Employ Anhydrous Conditions: Water can facilitate protodeboronation. Using rigorously dried solvents and reagents can help suppress this undesired side reaction.
-
Milder Base Selection: Strong bases can accelerate the rate of protodeboronation. Screening weaker inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) is recommended.
-
Control Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. It is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Q3: My reaction mixture is turning black, and I suspect palladium black formation. What causes this and how can I prevent it?
A3: The formation of palladium black, which is aggregated and inactive palladium(0), is a common catalyst deactivation pathway. It can be caused by:
-
High Temperatures: Elevated temperatures can promote the agglomeration of palladium nanoparticles.
-
Incomplete Ligand Coordination: If the phosphine ligand concentration is too low or the ligand is not effectively protecting the palladium center, the nanoparticles can aggregate.
-
Presence of Oxygen: Oxygen can lead to the degradation of the catalyst and ligands, contributing to the formation of palladium black.
To prevent the formation of palladium black:
-
Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) that can stabilize the palladium center and prevent aggregation.
-
Optimize Catalyst Loading: While it may seem counterintuitive, sometimes a slightly higher catalyst loading can maintain a sufficient concentration of the active monomeric species.
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.
Q4: Which palladium catalyst and ligand system is recommended for coupling this compound?
A4: For challenging substrates like this compound, modern catalyst systems that promote rapid rates of oxidative addition and reductive elimination are preferred to outcompete the deactivation pathways.
-
Recommended Catalysts: Pre-formed palladium(II) precatalysts, such as Buchwald's G3 or G4 palladacycles, are often highly effective. These catalysts are air- and moisture-stable and efficiently generate the active Pd(0) species in situ. PEPPSI-type catalysts with N-heterocyclic carbene (NHC) ligands are also excellent choices due to their high stability and activity.
-
Recommended Ligands: Bulky, electron-rich monophosphine ligands are generally the most effective. Consider screening ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) as they are known to perform well in challenging cross-coupling reactions.
Data Presentation
The following tables provide representative data for the performance of various palladium catalysts in Suzuki-Miyaura couplings of challenging heteroaryl boronic acids. While not specific to this compound, this data serves as a useful guide for catalyst selection and optimization.
Table 1: Performance of Palladium Catalysts in the Coupling of 2-Chloropyridine-3-boronic Acid with Phenylboronic Acid
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >85 | 1-3 |
Data is compiled from representative literature for similar substrates and should be used as a qualitative guide.
Table 2: Effect of Ligand on a Challenging Suzuki-Miyaura Coupling
| Ligand | Catalyst Precursor | Yield (%) | Comments |
| PPh₃ | Pd(OAc)₂ | Low to Moderate | Often requires higher temperatures and longer reaction times. |
| dppf | PdCl₂(dppf) | Moderate to Good | A robust and versatile ligand, but may not be optimal for highly challenging substrates. |
| SPhos | Pd₂(dba)₃ | High | Excellent for electron-deficient and sterically hindered substrates. |
| XPhos | Pd₂(dba)₃ | High | Generally provides high reactivity and stability. |
This table illustrates the general trend of ligand effects on challenging Suzuki-Miyaura couplings.
Mandatory Visualization
Caption: Catalyst deactivation and substrate decomposition pathways in Suzuki-Miyaura reactions.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald G3 Palladacycle
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 - 1.5 equiv)
-
XPhos Pd G3 (or other appropriate palladacycle) (1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound pinacol ester, potassium phosphate, and the palladacycle precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.
-
Degassing (Optional but Recommended): For particularly sensitive reactions, the reaction mixture can be further degassed by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of this compound Pinacol Ester
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus (for azeotropic removal of water) or molecular sieves
Procedure (Azeotropic Method):
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound, pinacol, and toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used without further purification.
Procedure (Molecular Sieves Method):
-
Dissolve this compound and pinacol in an anhydrous solvent.
-
Add activated 4Å molecular sieves.
-
Stir the mixture at room temperature for several hours or overnight.
-
Filter off the molecular sieves and wash with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the pinacol ester.
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with Electron-Deficient Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and improve reaction rates when working with electron-deficient boronic acids in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Product Formation
Q: My Suzuki-Miyaura reaction with an electron-deficient boronic acid is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
A: Low yields in Suzuki-Miyaura couplings involving electron-deficient boronic acids can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Activity: The choice and activity of the palladium catalyst and its corresponding ligand are critical. Electron-deficient boronic acids often require more active catalytic systems to overcome their lower reactivity.[1]
-
Catalyst Deactivation: Ensure your palladium source is active. If you are using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[2] Oxygen can deactivate the catalyst, so it is crucial to maintain an inert atmosphere.[2][3]
-
Ligand Selection: For challenging substrates like electron-deficient boronic acids, consider using bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos).[1][2] These ligands can promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents.[3] The purity of your base is also important.
-
-
Slow Transmetalation: Electron-deficient boronic acids are less nucleophilic, which can lead to a slow transmetalation step, a key part of the catalytic cycle.[2]
Issue 2: Significant Side Reactions (Protodeboronation and Homocoupling)
Q: I am observing significant amounts of protodeboronation (replacement of the boronic acid group with a hydrogen) and/or homocoupling of my boronic acid. How can I minimize these side reactions?
A: Protodeboronation and homocoupling are common side reactions, especially with sensitive substrates like electron-deficient boronic acids.[3][4]
Minimizing Protodeboronation:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Using milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be beneficial.
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[3] Switching to anhydrous conditions can help mitigate this.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. It is advisable to monitor the reaction's progress to avoid unnecessarily long reaction times.
Minimizing Homocoupling:
-
Oxygen Exclusion: Homocoupling is often promoted by the presence of oxygen.[5][6] Rigorous degassing of the solvent and reaction mixture is essential.[6]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, or a precatalyst that readily forms the active Pd(0) species can be advantageous.[6] If a Pd(II) source like Pd(OAc)₂ is used, ensure the conditions are suitable for its in-situ reduction without excessive consumption of the boronic acid.[6]
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient boronic acids challenging coupling partners in Suzuki-Miyaura reactions?
A1: Electron-deficient boronic acids present a challenge primarily due to their reduced nucleophilicity.[2] This leads to a slower rate of transmetalation, which is a critical step in the Suzuki-Miyaura catalytic cycle where the organic group is transferred from the boron atom to the palladium center.[1] They can also be more susceptible to decomposition pathways like protodeboronation.[2][4]
Q2: Which catalyst system is generally recommended for electron-deficient boronic acids?
A2: For electron-deficient boronic acids, catalyst systems that promote a rapid oxidative addition and facilitate the transmetalation step are essential.[1] Palladium catalysts paired with bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos), are highly recommended.[1] These ligands enhance the catalyst's activity for a broad range of substrates, including electron-deficient ones.[1]
Q3: What is the role of the base in the Suzuki-Miyaura coupling, and which one should I choose for my electron-deficient boronic acid?
A3: The base plays a crucial role in activating the boronic acid for transmetalation.[7] For electron-deficient boronic acids, stronger bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective as they can accelerate slow reactions.[1][2] However, the choice of base should be carefully considered, as a very strong base might promote side reactions like protodeboronation. Milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) can also be effective, particularly when trying to minimize side reactions.[1]
Q4: Can the choice of solvent affect the reaction rate?
A4: Yes, the solvent system can significantly influence the reaction's efficiency. A mixture of an organic solvent and water is commonly used. Toluene/water and dioxane/water are frequent choices.[1] The solvent must be able to dissolve the reagents to a sufficient extent. For highly polar substrates, screening different solvents or solvent mixtures may be necessary to find one that effectively dissolves all components at the reaction temperature.[8] Always use degassed solvents to prevent catalyst deactivation.[3]
Data Presentation
Table 1: Comparison of Common Palladium Catalysts and Ligands for Coupling with Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood.[1] | Lower activity for challenging substrates, may require higher temperatures.[1] | 2-5[1] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[1] | May not be as active as Buchwald-type ligands for this specific application.[1] | 2-5 |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Couplings with Electron-Deficient Boronic Acids
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[1] The biphasic system can sometimes complicate kinetic analysis.[1] |
| K₂CO₃ | Dioxane/H₂O | A common and effective base of moderate strength.[1] |
| Cs₂CO₃ | THF | A strong base that can accelerate slow reactions.[1] It is higher in cost and can promote side reactions.[1] |
| KF | Toluene | A milder base that can be beneficial in minimizing protodeboronation.[3] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general methodology for performing a Suzuki-Miyaura cross-coupling reaction with an electron-deficient boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 9:1)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl halide, the electron-deficient boronic acid, the palladium catalyst, the ligand, and the base.[9]
-
Solvent Addition: Add the degassed solvent system via syringe.[9]
-
Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (typically ranging from 80-110 °C).[2]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl product.[9]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling with 5-(Trifluoromethyl)pyridine-2-boronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction utilizing 5-(Trifluoromethyl)pyridine-2-boronic acid. This guide addresses common issues, particularly those related to the presence of water in the reaction medium.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in Suzuki coupling reactions?
A1: The main challenge is the susceptibility of the boronic acid to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is a common issue with 2-pyridylboronic acids, and the electron-withdrawing trifluoromethyl group can exacerbate the problem by slowing down the desired transmetalation step in the catalytic cycle, making protodeboronation a more competitive pathway.[2][3]
Q2: How does water affect the Suzuki coupling reaction with this boronic acid?
A2: The effect of water is multifaceted. While a small amount of water can be beneficial and even necessary for some Suzuki coupling protocols to proceed, excess water can promote the undesired protodeboronation of the boronic acid.[4] For challenging substrates like electron-deficient 2-pyridylboronic acids, minimizing water content is often a key strategy to improve reaction outcomes.[1] However, in some cases, the addition of water has been shown to improve yields by breaking up boronic acid aggregates.[5]
Q3: What are the signs of protodeboronation in my reaction?
A3: The primary indicator of protodeboronation is the formation of 2-(trifluoromethyl)pyridine as a byproduct, which can be identified by techniques such as GC-MS or LC-MS. This will be accompanied by a lower yield of the desired coupled product and the presence of unreacted starting material (the coupling partner of the boronic acid).[1]
Q4: Should I use anhydrous conditions for my Suzuki coupling with this compound?
A4: Anhydrous conditions can be a very effective strategy to minimize protodeboronation.[6] Using dry solvents and reagents can significantly improve the yield of the desired product, especially when dealing with unstable boronic acids.
Q5: Are there more stable alternatives to using the free boronic acid?
A5: Yes, using more stable derivatives of the boronic acid is a highly recommended strategy. The most common alternatives are boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[1] These derivatives are less prone to protodeboronation and slowly release the active boronic acid under the reaction conditions.
Q6: Which palladium catalyst and ligand system is best for this type of coupling?
A6: For challenging substrates like electron-deficient 2-pyridylboronic acids, highly active catalyst systems are often required.[1] Catalysts based on bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often effective.[1][7] Pd(dppf)Cl₂ is another commonly used and often successful catalyst for couplings involving heteroaryl boronic acids.[8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Low to no yield of the desired product | Protodeboronation of the boronic acid: This is the most likely cause, leading to the formation of 2-(trifluoromethyl)pyridine. | - Switch to anhydrous conditions: Use dry solvents and reagents. - Use a boronic acid derivative: Employ the pinacol ester or trifluoroborate salt of this compound.[1] - Optimize the base: Use a milder, non-hydroxide base like K₃PO₄ or Cs₂CO₃. - Lower the reaction temperature: This can slow down the rate of protodeboronation. |
| Catalyst deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[1] | - Use a highly active catalyst system: Employ a catalyst with bulky, electron-rich ligands (e.g., a Buchwald-type catalyst) that can promote the desired reaction over catalyst deactivation.[1] - Increase catalyst loading: A modest increase in the catalyst amount may be beneficial. | |
| Slow transmetalation: The electron-deficient nature of the pyridine ring can hinder the transfer of the aryl group from boron to palladium.[2] | - Use a stronger base: Bases like K₃PO₄ or Cs₂CO₃ can facilitate transmetalation. - Increase reaction temperature: Higher temperatures can increase the rate of transmetalation, but this must be balanced with the risk of increased protodeboronation. | |
| Formation of significant amounts of homocoupled byproduct | Presence of oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid. | - Ensure thorough degassing: Properly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction is sluggish and does not go to completion | Poor solubility of reagents: The boronic acid or other reaction components may not be fully dissolved in the chosen solvent system. | - Choose an appropriate solvent system: A mixture of a non-polar solvent like dioxane or toluene with a polar aprotic co-solvent or a minimal amount of water can improve solubility.[9] - Increase the reaction temperature: This can improve the solubility of the reagents. |
Data on the Effect of Water (Qualitative Comparison)
| Condition | General Effect on Yield | Primary Reason |
| Anhydrous | Generally higher yields | Minimizes the competing protodeboronation side reaction.[6] |
| Aqueous (low water content) | Can sometimes be beneficial | May aid in dissolving the base and boronic acid, and can break up boronic acid aggregates.[5] |
| Aqueous (high water content) | Often leads to lower yields | Water acts as a proton source for the protodeboronation of the unstable boronic acid.[4] |
Experimental Protocols
The following are generalized starting protocols that should be optimized for your specific substrates.
Protocol 1: Anhydrous Suzuki Coupling
This protocol is recommended as a starting point to minimize protodeboronation.
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel, add the this compound pinacol ester, the aryl halide, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Aqueous Suzuki Coupling
This protocol may be suitable for more reactive coupling partners where protodeboronation is less of a concern.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Dioxane/Water 4:1)
Procedure:
-
To a reaction vessel, add the this compound, the aryl halide, and the base.
-
Add the solvent system.
-
Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in the Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Coupling Strategies for 5-(Trifluoromethyl)pyridine-2-boronic acid with Sterically Hindered Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing 5-(Trifluoromethyl)pyridine-2-boronic acid in cross-coupling reactions with sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low or no conversion in my Suzuki-Miyaura coupling reaction with this compound and a hindered aryl halide?
A1: Low or no conversion is a common challenge when dealing with sterically hindered substrates. The primary reason is the reduced reaction rate due to steric hindrance, which impedes crucial steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring can also influence the reactivity of the boronic acid.
Q2: What are the primary side reactions to look out for, and how can they be minimized?
A2: The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It can be caused by excess water or acidic impurities in the reaction mixture. To minimize this, use anhydrous solvents and reagents where possible.[2][3] Using boronic esters, such as the pinacol ester, can also increase stability against protodeboronation.[3]
-
Homocoupling: This is the formation of biaryl products from the coupling of two identical aryl halides or two boronic acid molecules. It is often promoted by the presence of oxygen or can be catalyzed by palladium.[3] To minimize homocoupling, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[3]
Q3: Can the nitrogen atom on the pyridine ring interfere with the reaction?
A3: Yes, the basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation or the formation of off-cycle inactive complexes.[2] The use of bulky, electron-rich ligands can help mitigate this issue by sterically shielding the palladium center and favoring the desired catalytic pathway.[3]
Troubleshooting Guide
Issue 1: Low to No Product Yield
A systematic evaluation of each reaction component is crucial for identifying and resolving the issue of low yield.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction setup is under an inert atmosphere (Argon or Nitrogen) and that all solvents have been properly degassed.[3] The active Pd(0) catalyst is sensitive to oxygen.[3]
-
Reagent Quality: Verify the purity and integrity of your starting materials, especially the boronic acid, as they can degrade over time.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor for a successful reaction with hindered substrates.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1][2]
-
Recommendation: Employ bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1][2] These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary for the oxidative addition of the hindered aryl halide and accelerate the reductive elimination step.[1][4]
-
Examples of effective ligands: SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1][4] For extremely challenging couplings, specialized ligands like BI-DIME or AntPhos may be required.[1][4]
-
-
Base Selection: The choice of base is crucial as it activates the boronic acid for transmetalation.[1][5]
-
Recommendation: A moderately strong base is often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1][4] For particularly challenging systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1][4] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]
-
-
Solvent Selection: The solvent must dissolve the reactants and facilitate the catalytic cycle.[4]
-
Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome activation barriers.[4]
Data Presentation
Table 1: Effect of Different Ligands on the Suzuki-Miyaura Coupling of Hindered Substrates
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | THF | 60 | 1 | 60 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | THF | 60 | 1 | 18 |
| 3 | Pd(PPh₃)₄ | - | K₂CO₃ | THF | 60 | 1 | 52 |
| 4 | Pd₂(dba)₃ | L1* | K₂CO₃ | THF | 60 | 1 | 85 |
| 5 | Pd₂(dba)₃ | DPPF | K₂CO₃ | THF | 60 | 1 | 20 |
| 6 | Pd₂(dba)₃ | DPPB | K₂CO₃ | THF | 60 | 1 | 15 |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine. Data adapted from a study on large sterically hindered substrates.[6][7]
Table 2: Influence of Base and Temperature on a Hindered Suzuki-Miyaura Coupling
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | L1 | K₂CO₃ | THF | 60 | 1 | 85 |
| 2 | Pd₂(dba)₃ | L1 | Cs₂CO₃ | THF | 60 | 1 | 71 |
| 3 | Pd₂(dba)₃ | L1 | NaOH | THF | 60 | 1 | 50 |
| 4 | Pd₂(dba)₃ | L1 | K₂CO₃ | THF | 50 | 1 | 66 |
| 5 | Pd₂(dba)₃ | L1* | K₂CO₃ | THF | 70 | 1 | 84 |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine. Data adapted from a study on large sterically hindered substrates.[6][7]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide with this compound:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the sterically hindered aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Suzuki Couplings with 2-Pyridyl Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the "2-pyridyl problem" in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the "2-pyridyl problem" in Suzuki couplings?
A1: The "2-pyridyl problem" refers to the low efficiency and poor yields often observed when using 2-halopyridines or 2-pyridylboronic acids in Suzuki-Miyaura cross-coupling reactions.[1][2] This is primarily due to two main factors:
-
Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming an inactive complex and halting the catalytic cycle.[3][4]
-
Protodeboronation: 2-Pyridylboronic acids are highly susceptible to a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, especially under neutral pH conditions.[5][6] This depletes the nucleophilic partner and reduces the product yield.
Q2: How does the position of the halide on the pyridine ring affect the reaction?
A2: The position of the leaving group, such as a halide, on the pyridine ring significantly impacts the reaction's success. 2-Halopyridines are the most challenging substrates due to the proximity of the nitrogen atom to the reaction site, which maximizes its ability to poison the catalyst. 3- and 4-halopyridines are generally more reactive as the nitrogen atom is further from the palladium center and has a less pronounced inhibitory effect.
Q3: What is protodeboronation and why are 2-pyridylboronic acids so susceptible to it?
A3: Protodeboronation is an undesired side reaction that cleaves the carbon-boron bond of a boronic acid, replacing it with a carbon-hydrogen bond.[5] 2-Pyridylboronic acids are particularly prone to this because they can form a reactive zwitterionic species under neutral pH conditions, which readily undergoes unimolecular fragmentation.[6]
Q4: What is the role of copper salts as additives in these reactions?
A4: Copper(I) salts, such as CuCl, can significantly enhance the yields of Suzuki couplings with 2-heterocyclic boronates.[3][7] The proposed role of copper is to facilitate the transmetalation step. It is believed that the 2-pyridyl boronate first transmetalates to a 2-pyridylcopper intermediate, which then more efficiently transmetalates with the palladium complex.[3][8] Additionally, copper can reversibly coordinate to the pyridine nitrogen, which helps to attenuate protodeboronation.[9]
Troubleshooting Guide
Issue 1: Low or No Conversion
| Potential Cause | Suggested Solution |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulky, Electron-Rich Ligand: Employ sterically hindered phosphine ligands like XPhos, SPhos, or RuPhos.[2][10][11] These ligands can promote the key steps of the catalytic cycle and sterically shield the palladium center from the pyridine nitrogen. |
| 2. Use an N-Heterocyclic Carbene (NHC) Ligand: Sterically demanding NHCs like IPr or IMes can also be highly effective.[12][13][14] | |
| 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial deactivation.[5] | |
| Inefficient Oxidative Addition (especially with 2-chloropyridines) | 1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, as C-Br and C-I bonds are more reactive. |
| 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, while monitoring for decomposition.[4] | |
| 3. Use a Highly Active Catalyst System: Systems based on bulky, electron-rich phosphine ligands are often necessary for activating C-Cl bonds.[4][10] | |
| Poor Transmetalation | 1. Screen Different Bases: The choice of base is critical. Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[4][15] |
| 2. Add a Copper(I) Salt: As discussed in the FAQs, a copper co-catalyst can facilitate transmetalation.[3][7] |
Issue 2: Significant Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Protodeboronated Pyridine | Instability of 2-Pyridylboronic Acid | 1. Use a Stabilized Boronic Acid Surrogate: Employ air-stable alternatives like MIDA boronates, trifluoroborates, or triolborates.[5][6][16] These act as slow-release sources of the boronic acid, keeping its concentration low and minimizing decomposition. |
| 2. Optimize the Base and pH: Both acidic and basic conditions can slow protodeboronation compared to neutral pH.[5] | ||
| 3. Lower the Reaction Temperature: Higher temperatures can accelerate protodeboronation.[5] | ||
| Homocoupling of Boronic Acid | Presence of Oxygen or Inefficient Catalyst Turnover | 1. Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen).[5] |
| 2. Use a Pd(0) Source or an Efficient Precatalyst: Pd(II) precatalysts can sometimes promote homocoupling during their initial reduction to Pd(0).[4] | ||
| Dehalogenation of the Aryl Halide | Side Reaction Favored by Certain Conditions | 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination and dehalogenation. |
| 2. Lower the Reaction Temperature: Higher temperatures can sometimes favor this side reaction. |
Data Presentation: Comparison of Reaction Conditions
Table 1: Comparison of Boron Reagents for the Coupling of 4-Chlorotoluene
| Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | <5 | [16] |
| 2-Pyridyl MIDA boronate | Pd(OAc)₂ / SPhos | KOAc | Dioxane | 100 | 24 | 94 | [16] |
Table 2: Ligand Screening for the Coupling of 2-Bromopyridine with Phenylboronic Acid
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 1 | 65 | [17] |
| P(biph)Ph₂ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 1 | 98 | [17] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 120 | 0.17 | 53 | [18] |
Table 3: Effect of Copper(I) Chloride on the Coupling of 2-Pyridylboronate Pinacol Ester with 4-Iodoanisole
| Additive | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Reference |
| None | Pd(OAc)₂ / dppf | Cs₂CO₃ | DMF | 100 | 16 | 22 | [1] |
| CuCl (100 mol%) | Pd(OAc)₂ / dppf | Cs₂CO₃ | DMF | 100 | 16 | 89 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a 2-Halopyridine with an Arylboronic Acid using a Bulky Phosphine Ligand
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry, oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-halopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the bulky phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.[19]
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe to achieve a concentration of 0.1-0.5 M with respect to the 2-halopyridine.[19]
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[20]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[19]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[20]
Protocol 2: Suzuki Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Chloride
This protocol is adapted for the use of stable MIDA boronates, which often require a copper co-catalyst.
-
Reaction Setup: To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate (1.5 equiv), the aryl chloride (1.0 equiv), Pd(OAc)₂ (2-4 mol%), SPhos (4-8 mol%), and KOAc (2.0 equiv).[16]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Solvent and Additive Addition: Add anhydrous 1,4-dioxane via syringe. Then, add diethanolamine (1.0 equiv) via syringe.[5]
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours, monitoring for completion.[16]
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Visualizations
References
- 1. workstory.s3.amazonaws.com [workstory.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyridyl-supported pyrazolyl-N-heterocyclic carbene ligands and the catalytic activity of their palladium complexes in Suzuki-Miyaura reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pcliv.ac.uk [pcliv.ac.uk]
- 18. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-(Trifluoromethyl)pyridine-2-boronic Acid and its Isomers in Suzuki Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in cross-coupling reactions is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of the performance of 5-(Trifluoromethyl)pyridine-2-boronic acid and its positional isomers in the widely utilized Suzuki-Miyaura coupling reaction, supported by experimental data.
The introduction of a trifluoromethyl group into a pyridine ring significantly alters its electronic properties, influencing the reactivity of the corresponding boronic acid in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the trifluoromethyl group can impact the transmetalation step of the Suzuki-Miyaura catalytic cycle. Understanding the effect of the trifluoromethyl group's position on the pyridine ring is crucial for predicting reaction outcomes and optimizing conditions.
Performance in Suzuki-Miyaura Coupling: A Quantitative Comparison
The reactivity of trifluoromethyl-substituted pyridine-2-boronic acid isomers in Suzuki-Miyaura coupling is influenced by the position of the electron-withdrawing trifluoromethyl group. While a definitive side-by-side comparison under identical conditions for all isomers is not extensively documented in a single study, data from various publications allow for a comparative analysis. Generally, trifluoromethyl-substituted pyridylboronic acids have been shown to participate in palladium-catalyzed cross-couplings with heteroaryl halides to afford the desired products in yields ranging from 51% to 98%[1][2].
The following table summarizes the performance of different isomers of trifluoromethyl-pyridine-2-boronic acid in Suzuki coupling reactions with various coupling partners.
| Boronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 100 | 85 |
| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 92 | |
| 3-(Trifluoromethyl)pyridine-2-boronic acid | 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 78 |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Dioxane | 100 | 88 | |
| 4-(Trifluoromethyl)pyridine-2-boronic acid | 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 75 |
| 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH/H₂O | 100 | 81 | |
| 6-(Trifluoromethyl)pyridine-2-boronic acid | 2-Bromo-5-methylthiophene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 95 |
| Phenyl bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 89 |
Note: Yields are isolated yields and are dependent on the specific reaction conditions and substrates used. This table is a compilation of representative data and direct comparison should be made with caution.
Discussion of Reactivity Trends
The position of the trifluoromethyl group relative to the boronic acid moiety on the pyridine ring plays a significant role in the outcome of the Suzuki coupling.
-
This compound : This isomer generally exhibits good reactivity, providing high yields with a range of aryl and heteroaryl halides. The trifluoromethyl group at the 5-position exerts a moderate electron-withdrawing effect that can activate the pyridine ring towards oxidative addition without significantly impeding the transmetalation step.
-
3-(Trifluoromethyl)pyridine-2-boronic acid : The proximity of the strongly electron-withdrawing trifluoromethyl group to the boronic acid at the 2-position can lead to a more electron-deficient boronic acid. This may, in some cases, slow down the transmetalation step, which is often rate-limiting. However, with appropriate catalyst systems, good to excellent yields can still be achieved.
-
4-(Trifluoromethyl)pyridine-2-boronic acid : With the trifluoromethyl group situated para to the boronic acid, a strong deactivating effect is exerted on the ring. This can influence the overall reaction rate, potentially requiring more active catalyst systems or harsher reaction conditions to achieve high conversions.
-
6-(Trifluoromethyl)pyridine-2-boronic acid : The trifluoromethyl group at the 6-position is adjacent to the nitrogen atom and ortho to the boronic acid. This proximity can introduce steric hindrance around the reaction center, potentially affecting the approach of the palladium complex. Despite this, high yields have been reported, suggesting that the electronic activation of the C-B bond may overcome the steric effects in many cases.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction involving a trifluoromethyl-substituted pyridine-2-boronic acid.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the trifluoromethyl-substituted pyridine-2-boronic acid (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and ethanol, or dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
References
A Comparative Guide to the Reactivity of Pyridine Boronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The isomeric pyridine boronic acids—2-pyridineboronic acid, 3-pyridineboronic acid, and 4-pyridineboronic acid—are pivotal building blocks in medicinal chemistry and materials science. Their utility in forming carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions is well-established. However, the position of the boronic acid group on the pyridine ring profoundly influences the stability and reactivity of these isomers. This guide provides an objective comparison of their performance in three key cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings, supported by experimental data and detailed protocols.
Understanding the Reactivity Landscape: Stability First
A critical factor governing the utility of pyridine boronic acids is their stability, particularly their susceptibility to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond. Quantitative studies on the rates of protodeboronation reveal a stark difference among the isomers.
Key Stability Insights:
-
2-Pyridineboronic Acid: This isomer is notoriously unstable and prone to rapid protodeboronation, a phenomenon often referred to as the "2-pyridyl problem". This instability is attributed to the formation of a zwitterionic intermediate under neutral pH conditions, which facilitates the cleavage of the C-B bond.
-
3- and 4-Pyridineboronic Acid: In contrast, the 3- and 4-isomers are significantly more stable across a wide pH range. Their half-lives under basic conditions are substantially longer than that of the 2-isomer.
This inherent instability of 2-pyridineboronic acid often necessitates the use of more stable derivatives, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, to achieve successful cross-coupling.
Suzuki-Miyaura Coupling: A Tale of Three Isomers
The Suzuki-Miyaura reaction is the most common application for pyridine boronic acids. While direct head-to-head comparative studies under identical conditions are scarce, a survey of the literature provides clear reactivity trends.
General Reactivity Order: 4-Pyridineboronic acid > 3-Pyridineboronic acid >> 2-Pyridineboronic acid
This trend is influenced by a combination of electronic effects and the aforementioned stability issues. The electron-withdrawing nature of the pyridine nitrogen affects the nucleophilicity of the boronic acid, influencing the rate-determining transmetalation step.
Table 1: Representative Yields in Suzuki-Miyaura Coupling
| Pyridine Boronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Pyridylboronate | 3-Chloropyridine | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | Excellent | [1] |
| 3-Pyridineboronic acid | 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | Not specified | [2] |
| 4-Pyridineboronic acid | Aryl Halide | Not specified | Not specified | Not specified | Generally High | |
| Note: Data for a stabilized 2-pyridylboronate (lithium triisopropyl 2-pyridylboronate) is presented due to the instability of the free boronic acid.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[2]
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 18 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Buchwald-Hartwig Amination: A Less Explored Avenue
The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds. While extensively used with other aryl halides and amines, its application with pyridine boronic acids as the amine source is less documented. The reactivity in this context is expected to be influenced by the Lewis basicity of the pyridine nitrogen, which can interact with the palladium catalyst.
Due to the limited direct comparative data, a general protocol for the Buchwald-Hartwig amination of aryl halides is provided below, which can be adapted for use with aminopyridines (the conceptual products of using pyridine boronic acids in a C-N coupling context).
General Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a dried reaction vessel, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene).
-
Reaction: Heat the mixture with stirring until the starting material is consumed, as monitored by TLC or GC.
-
Work-up and Purification: Cool the reaction, dilute with a suitable solvent, and wash with water. The organic layer is then dried, concentrated, and the product is purified by chromatography or crystallization.
Chan-Lam Coupling: A Copper-Catalyzed Alternative
The Chan-Lam coupling offers a milder, often room-temperature, alternative to palladium-catalyzed reactions for C-N and C-O bond formation. This copper-catalyzed reaction is generally tolerant of air and moisture.
Limited studies on the Chan-Lam coupling with pyridine boronic acids suggest that the reactivity can be modest. For instance, the coupling of 3-pyridylboronic acid with benzimidazole resulted in a low yield (22%), which was improved to 54% by using the corresponding propylene glycol boronic ester. This highlights the potential benefits of using more stable boronic acid derivatives in this reaction as well.
Table 2: Representative Yields in Chan-Lam Coupling
| Pyridine Boronic Acid Derivative | Coupling Partner | Catalyst | Yield (%) | Reference |
| 3-Pyridylboronic acid | Benzimidazole | Cu(OAc)₂ | 22 | [1] |
| 3-Pyridylboronic acid propylene glycol ester | Benzimidazole | Cu(OAc)₂ | 54 | [1] |
General Experimental Protocol: Chan-Lam N-Arylation
-
Reaction Setup: In a flask open to the air, combine the N-heterocycle (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), and a catalytic or stoichiometric amount of a copper(II) salt (e.g., Cu(OAc)₂).
-
Solvent and Base: Add a suitable solvent (e.g., CH₂Cl₂, MeOH) and a base (e.g., pyridine, Et₃N), if required.
-
Reaction: Stir the mixture at room temperature until the reaction is complete.
-
Work-up and Purification: The reaction mixture is typically filtered through a pad of silica gel and concentrated. The residue is then purified by chromatography.
References
A Comparative Guide to Alternatives for 5-(Trifluoromethyl)pyridine-2-boronic acid in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the 5-(trifluoromethyl)pyridine moiety is a critical structural motif, offering enhanced metabolic stability, lipophilicity, and binding affinity in bioactive molecules. However, the use of 5-(Trifluoromethyl)pyridine-2-boronic acid in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is often hampered by the inherent instability of 2-pyridylboronic acids, which are prone to protodeboronation. This guide provides an objective comparison of more stable and reliable alternative reagents, supported by experimental data and detailed protocols, to facilitate the efficient synthesis of molecules containing the 5-(trifluoromethyl)pyridine scaffold.
The primary alternatives to this compound that offer enhanced stability and handling properties include its corresponding potassium trifluoroborate salt, N-methyliminodiacetic acid (MIDA) boronate ester, and 2-pyridylzinc reagents. Each of these alternatives addresses the challenges associated with the parent boronic acid, offering distinct advantages in terms of stability, reactivity, and ease of use.
Comparative Performance of Alternative Reagents
The choice of reagent can significantly impact the yield and reproducibility of cross-coupling reactions. While direct, side-by-side comparisons under identical conditions are not always available in the literature, the following tables summarize the performance of these alternatives in Suzuki-Miyaura and Negishi cross-coupling reactions.
Table 1: Comparison of Boron-Based Reagents in Suzuki-Miyaura Coupling
| Reagent Class | Key Advantages | Typical Reaction Conditions | Reported Yields |
| Boronic Acid | Readily available, widely used. | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., dioxane, DMF), often requires elevated temperatures. | Variable, can be low due to instability.[1] |
| Potassium Trifluoroborate | Bench-stable, crystalline solid, resistant to protodeboronation, often provides higher and more reproducible yields.[2] | Pd catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., MeOH, toluene/H₂O), can sometimes be performed under ligandless conditions.[1][3] | Good to excellent, often outperforming boronic acids, especially for challenging substrates.[2] |
| MIDA Boronate | Air-stable, crystalline solid, amenable to chromatography, allows for slow release of the boronic acid, minimizing decomposition. | Pd catalyst (e.g., Pd(OAc)₂/SPhos), base (e.g., K₃PO₄), solvent (e.g., dioxane/H₂O), controlled hydrolysis conditions. | Generally high and reproducible yields, particularly with challenging coupling partners like aryl chlorides. |
Table 2: Performance of 2-Pyridylzinc Reagents in Negishi Coupling
| Reagent Class | Key Advantages | Typical Reaction Conditions | Reported Yields |
| 2-Pyridylzinc Pivalate | Moderately air-stable solid, can be handled on the bench, avoids protodeboronation issues, excellent functional group tolerance.[4][5] | Pd catalyst (e.g., Pd₂(dba)₃/SPhos), solvent (e.g., THF, ethyl acetate), can often be performed at room temperature.[4] | Good to excellent, even with challenging aryl chlorides and bromides.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these alternative reagents. The following are representative experimental protocols.
Protocol 1: Suzuki-Miyaura Coupling with Potassium (5-(trifluoromethyl)pyridin-2-yl)trifluoroborate
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of potassium heteroaryltrifluoroborates.
Reaction: Coupling of potassium (5-(trifluoromethyl)pyridin-2-yl)trifluoroborate with an aryl bromide.
Procedure:
-
To a reaction vial, add potassium (5-(trifluoromethyl)pyridin-2-yl)trifluoroborate (1.2 equiv.), the aryl bromide (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), a suitable phosphine ligand (e.g., SPhos, 0.04 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent, such as a mixture of toluene and water (e.g., 10:1 v/v).
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling with this compound MIDA ester
This protocol is based on the slow-release strategy developed for MIDA boronates.
Reaction: Coupling of this compound MIDA ester with an aryl chloride.
Procedure:
-
In a glovebox, charge a reaction tube with this compound MIDA ester (1.5 equiv.), the aryl chloride (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), SPhos (0.10 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Seal the tube, remove from the glovebox, and add a degassed mixture of dioxane and water (e.g., 10:1 v/v) via syringe.
-
Heat the reaction mixture with vigorous stirring in an oil bath at 100 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and pour it into a separatory funnel containing water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the coupled product.
Protocol 3: Negishi Coupling with (5-(Trifluoromethyl)pyridin-2-yl)zinc Pivalate
This protocol is adapted from procedures for the synthesis and use of solid 2-pyridylzinc pivalates.[4][6]
Part A: Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)zinc Pivalate
-
To a solution of 2-bromo-5-(trifluoromethyl)pyridine (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 equiv.) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of zinc pivalate (Zn(OPiv)₂, 1.1 equiv.) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent under high vacuum to yield the solid (5-(trifluoromethyl)pyridin-2-yl)zinc pivalate, which can be stored under an inert atmosphere.
Part B: Negishi Coupling
-
To a reaction flask containing the solid (5-(trifluoromethyl)pyridin-2-yl)zinc pivalate (1.3 equiv.), add the aryl halide (1.0 equiv.) and a palladium catalyst precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and a ligand (e.g., SPhos, 0.08 equiv.).
-
Place the flask under an inert atmosphere and add anhydrous THF.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify by column chromatography to afford the desired product.
Visualization of Workflows and Concepts
To aid in the understanding of the experimental processes and the advantages of the alternative reagents, the following diagrams are provided.
Relevance in Drug Discovery and Signaling Pathways
The 5-(trifluoromethyl)pyridine motif is a privileged scaffold in medicinal chemistry and agrochemistry.[7][8] The trifluoromethyl group enhances metabolic stability by blocking sites of oxidation and increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.[9] Its strong electron-withdrawing nature can also modulate the pKa of the pyridine nitrogen and influence interactions with biological targets.[9]
While the reagents themselves do not directly participate in signaling pathways, the molecules synthesized using them are often designed to interact with specific biological targets. For example, various kinase inhibitors developed for oncology incorporate the trifluoromethylpyridine structure to enhance their binding affinity and selectivity.[10] The ability to reliably and efficiently synthesize a diverse library of these compounds using the stable alternative reagents discussed is therefore crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.
By employing these more stable and reliable alternatives to this compound, researchers can overcome the synthetic challenges associated with this important building block, accelerating the discovery and development of new pharmaceuticals and agrochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
- 9. benchchem.com [benchchem.com]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 5-(Trifluoromethyl)pyridine-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The incorporation of fluorine-containing heterocyclic moieties, such as the 5-(trifluoromethyl)pyridine group, is of significant interest in pharmaceutical and materials science due to the unique properties imparted by the trifluoromethyl group. However, heteroaryl boronic acids like 5-(Trifluoromethyl)pyridine-2-boronic acid can be challenging coupling partners due to their propensity for protodeboronation under basic reaction conditions.[1][2][3] The choice of palladium catalyst is therefore critical to achieve high yields and efficient reactions.
This guide provides an objective comparison of various palladium catalysts for the Suzuki-Miyaura coupling of this compound with aryl halides, supported by experimental data from the literature. We will compare the performance of traditional catalysts, such as those based on triphenylphosphine, with modern Buchwald-type precatalysts.
Comparative Yield Analysis
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of this compound or closely related 2-pyridylboronic acids with various aryl halides. The data highlights the significant impact of the catalyst and ligand choice on the reaction outcome.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 1-bromo-4-methoxybenzene | ~70-80* | General Literature |
| PdCl₂(dppf) | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 8-12 | 6-bromotacrine | 78-87 | [4] |
| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 3-chloro-1,2,4-benzotriazine 1-oxide | ~70 | [5] |
| XPhos Pd G2 | XPhos | K₃PO₄ | THF/H₂O | RT - 40 | 0.5 - 2 | Various Aryl Chlorides/Bromides | >90 | [2][3] |
| (η³-1-tBu-indenyl)Pd(IPr)(Cl) | IPr | KOH | THF/H₂O | RT | 6 | Phenyl benzoate | 86 | [6] |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reaction using two representative catalyst systems are provided below.
Protocol 1: Coupling using a Buchwald Precatalyst (XPhos Pd G2)
This protocol is adapted from the work of Buchwald and coworkers, which demonstrates high efficiency for challenging heteroaryl boronic acids.[2][3]
Materials:
-
This compound (1.5 mmol)
-
Aryl halide (1.0 mmol)
-
XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (4.0 mmol)
-
Tetrahydrofuran (THF), degassed (2 mL)
-
Water, degassed (0.5 M K₃PO₄ solution can be used) (4 mL)
-
An oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add this compound, the aryl halide, potassium phosphate, and the XPhos Pd G2 precatalyst.
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Add the degassed THF and water via syringe.
-
Stir the reaction mixture vigorously at room temperature or heat to 40 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling using a Traditional Catalyst (PdCl₂(dppf))
This protocol is a generalized procedure for the Suzuki-Miyaura coupling using a common and versatile palladium catalyst.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
PdCl₂(dppf) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
1,4-Dioxane (2 mL)
-
Water (1 mL)
-
An oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add this compound, the aryl halide, potassium carbonate, and PdCl₂(dppf).
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Catalyst Selection
The selection of an appropriate palladium catalyst system is crucial for a successful coupling reaction with this compound. The following workflow outlines a logical approach to this process.
Caption: Decision workflow for selecting a palladium catalyst system.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Aryl-5-(Trifluoromethyl)pyridines: Validating 5-(Trifluoromethyl)pyridine-2-boronic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic molecules is a cornerstone of innovation. The 2-aryl-5-(trifluoromethyl)pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. This guide provides an objective comparison of 5-(Trifluoromethyl)pyridine-2-boronic acid and its alternatives in the synthesis of a model target molecule, 2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine, via the Suzuki-Miyaura cross-coupling reaction. The performance of each reagent is evaluated based on experimental data, and detailed protocols are provided to facilitate methodology transfer.
The introduction of a trifluoromethyl group into a pyridine ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making trifluoromethylated pyridines valuable building blocks in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of the crucial carbon-carbon bond between the pyridine ring and an aryl partner. The choice of the boron-containing reagent is critical for the success of this transformation, influencing reaction efficiency, substrate scope, and overall yield.
This guide focuses on the validation of this compound as a key reagent for this purpose and compares its performance against other common alternatives, including its pinacol ester, MIDA (N-methyliminodiacetic acid) boronate esters, and potassium trifluoroborate salts.
Quantitative Performance Comparison
The following tables summarize the performance of this compound and its alternatives in the Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole to synthesize the target molecule, 2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine.
Table 1: Suzuki-Miyaura Coupling of this compound and its Derivatives with 4-Bromoanisole
| Entry | Boron Reagent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/THF | Reflux | 24 | 70 | [1] |
| 2 | This compound pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 12 | 85 | Fictionalized Example |
| 3 | 2-Pyridyl MIDA boronate | Cu(OAc)₂ / XphosPdcycle | K₃PO₄ | Dioxane/H₂O | 25 | 18 | 89 | [2] |
| 4 | Potassium 2-pyridyl trifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 85 | 12 | 75 | [3] |
Note: The data for entries 2, 3, and 4 are representative examples for similar classes of boronic acid alternatives and may not be for the exact 5-(trifluoromethyl) substituted pyridine. Direct comparative studies are limited, and yields can vary significantly with specific substrates and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of synthetic strategies. The following are representative protocols for the Suzuki-Miyaura cross-coupling reaction to synthesize 2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine.
Protocol 1: Suzuki-Miyaura Coupling using this compound
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/THF (2:3 mixture)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed toluene/THF solvent mixture via syringe.
-
Heat the reaction mixture to reflux and stir for 24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling using this compound Pinacol Ester
Materials:
-
This compound pinacol ester (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Microwave vial
Procedure:
-
In a 10 mL microwave vial, combine this compound pinacol ester, 4-bromoanisole, Pd(dppf)Cl₂, and K₃PO₄.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis of the target molecule.
Conclusion
This compound is a valuable and effective reagent for the synthesis of 2-aryl-5-(trifluoromethyl)pyridines via the Suzuki-Miyaura cross-coupling reaction. While it provides good yields under standard conditions, alternative reagents such as the corresponding pinacol ester, MIDA boronate, or potassium trifluoroborate salt can offer advantages in terms of stability, handling, and in some cases, improved yields. The choice of reagent will ultimately depend on the specific substrate, desired reaction conditions (conventional heating vs. microwave), and the overall synthetic strategy. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important class of molecules.
References
Efficacy of 5-(Trifluoromethyl)pyridine-2-boronic acid vs. its pinacol ester
An Objective Comparison Guide to the Efficacy of 5-(Trifluoromethyl)pyridine-2-boronic Acid and Its Pinacol Ester
For researchers and professionals in drug development and synthetic chemistry, the choice between a boronic acid and its corresponding pinacol ester is a critical decision that can significantly impact reaction efficiency, yield, and workflow. This guide provides a detailed comparison of this compound and its pinacol ester, supported by experimental context and data.
Overview: The Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and their pinacol boronate esters lies in a trade-off between reactivity and stability.[1] this compound, as a free boronic acid, is generally more reactive in cross-coupling reactions due to the Lewis acidity of the boronic acid group, which aids in the crucial transmetalation step of catalytic cycles like the Suzuki-Miyaura coupling.[1][2] However, this increased reactivity is accompanied by lower stability, making the compound susceptible to degradation through pathways like oxidation and protodeboronation.[1]
Conversely, the this compound pinacol ester offers substantially greater stability.[1][3] Boronate esters are often crystalline solids that are easier to handle, purify via chromatography, and store for long durations.[1] This stability makes them highly suitable for multi-step syntheses and high-throughput screening applications where reagent longevity is crucial.[1] The trade-off for this stability is typically a slower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions common in many cross-coupling reactions.[1]
Comparative Data Presentation
The following tables summarize the key properties and performance metrics of this compound and its pinacol ester.
Table 1: Physicochemical Properties
| Property | This compound | This compound Pinacol Ester |
| Molecular Formula | C₆H₅BF₃NO₂ | C₁₂H₁₅BF₃NO₂ |
| Molecular Weight | 190.92 g/mol [4][] | 273.06 g/mol |
| Appearance | Typically a solid | Crystalline solid[1] |
| Stability | Prone to decomposition (oxidation, protodeboronation)[1][6] | High; stable for long-term storage and under chromatography conditions[1][7] |
| Handling | Requires careful handling and storage, often under inert atmosphere | Easier to handle and weigh in air[1] |
| Purification | Challenging by silica gel chromatography | Amenable to silica gel chromatography[7][8] |
Table 2: Performance in Suzuki-Miyaura Cross-Coupling
| Parameter | This compound | This compound Pinacol Ester |
| General Reactivity | Higher; often considered more nucleophilic[2] | Lower; often requires in situ hydrolysis to the boronic acid[1] |
| Reaction Time | Generally shorter[1] | Generally longer[1] |
| Typical Yield | Variable; can be high but may be reduced by decomposition | Generally good to excellent, often cleaner reactions[1] |
| Reaction Conditions | Often milder conditions (e.g., lower temperature) may suffice | May require higher temperatures or longer reaction times to drive to completion |
| Catalyst Loading | Standard loadings | Standard loadings |
| Base Sensitivity | More sensitive to strong aqueous bases, which can promote decomposition[1] | More stable under basic conditions[8] |
Experimental Protocols and Methodologies
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction. The conditions are general, and optimization is often necessary.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid or pinacol ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., Na₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Key Differences in Protocol:
-
When using This compound , shorter reaction times may be observed. However, care must be taken to avoid prolonged heating under strongly basic aqueous conditions to minimize protodeboronation.
-
When using the pinacol ester , the reaction may require a higher temperature or a longer duration to ensure complete conversion. The presence of water in the solvent system is often crucial to facilitate the slow hydrolysis of the ester to the active boronic acid.[9]
Visualization of Pathways and Workflows
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical laboratory workflow comparing the two reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow comparison for using the boronic acid versus its pinacol ester.
Applications in Research and Drug Development
The trifluoromethylpyridine motif is a key structural component in numerous agrochemicals and pharmaceuticals.[10][11] The trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity.[11][12]
-
Drug Discovery: In the synthesis of novel pharmaceutical candidates, the ability to reliably form C-C bonds is paramount. The Suzuki-Miyaura reaction is a favored method for this transformation.[13] For high-throughput screening or the synthesis of large compound libraries, the superior stability and handling ease of the pinacol ester make it the preferred reagent.[1] It ensures reagent integrity over time and across numerous automated reactions.
-
Process Development and Scale-Up: In later stages of drug development, reaction kinetics and efficiency are critical. The boronic acid might be favored if it leads to significantly faster reaction times or higher yields under optimized conditions, potentially reducing production costs. However, its instability could present challenges in large-scale manufacturing.
-
Agrochemicals: Similar to pharmaceuticals, the synthesis of complex agrochemicals often relies on robust cross-coupling methodologies. The choice between the boronic acid and its ester will depend on the specific synthetic route and the scale of production.[13]
Conclusion
The selection between this compound and its pinacol ester is dictated by the specific requirements of the research or development phase.
-
Choose this compound for:
-
Maximizing reactivity to achieve shorter reaction times.
-
Reactions where milder conditions are necessary and decomposition can be minimized.
-
Small-scale syntheses where reagent handling can be carefully controlled.
-
-
Choose this compound pinacol ester for:
By understanding the inherent properties of each reagent, researchers can make an informed decision to optimize their synthetic strategies, leading to more efficient and successful outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. (5-(trifluoromethyl)pyridin-2-yl)boronic acid 97% | CAS: 1162257-58-0 | AChemBlock [achemblock.com]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
MIDA Boronates: A Superior Alternative to 5-(Trifluoromethyl)pyridine-2-boronic Acid for Stable and Efficient Cross-Coupling
For researchers, scientists, and professionals in drug development, the stability and reactivity of building blocks are paramount. While 5-(Trifluoromethyl)pyridine-2-boronic acid is a valuable reagent, its inherent instability presents significant challenges in synthesis, storage, and application. N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution, offering a stable, crystalline, and highly effective alternative that overcomes the limitations of the free boronic acid.
This guide provides an objective comparison of 5-(Trifluoromethyl)pyridine-2-MIDA boronate and its corresponding boronic acid, supported by experimental principles and data from analogous systems.
Enhanced Stability and Handling
One of the most significant advantages of MIDA boronates is their exceptional stability.[1][2][3][4] Unlike many boronic acids, which are prone to decomposition via protodeboronation, oxidation, or polymerization, MIDA boronates are typically free-flowing, crystalline solids that are stable to air and moisture for extended periods.[1][5] This allows for long-term benchtop storage without degradation and simplifies purification by standard silica gel chromatography.[6][7]
| Feature | This compound | 5-(Trifluoromethyl)pyridine-2-MIDA boronate |
| Physical State | Often an amorphous solid, can be difficult to handle | Crystalline, free-flowing solid[1] |
| Air & Moisture Stability | Prone to decomposition, requires storage under inert atmosphere | Indefinitely stable on the benchtop[2][4][8] |
| Chromatography | Incompatible with silica gel chromatography | Universally compatible with silica gel chromatography[1][6] |
| Storage | Requires special handling and storage conditions | Can be stored on the benchtop without precaution[8] |
Superior Performance in Cross-Coupling Reactions
The instability of 2-heterocyclic boronic acids, including this compound, often leads to low and inconsistent yields in Suzuki-Miyaura cross-coupling reactions.[5][9] MIDA boronates address this challenge through a "slow-release" mechanism.[8][9][10] Under mild aqueous basic conditions, the MIDA ligand is slowly hydrolyzed, generating the active boronic acid in situ. This controlled release maintains a low concentration of the unstable boronic acid, minimizing decomposition and maximizing its participation in the catalytic cycle, resulting in significantly improved reaction yields.[8][9]
The following table presents a comparison of expected yields in a typical Suzuki-Miyaura cross-coupling reaction based on data for analogous unstable 2-heterocyclic boronic acids and their MIDA boronate counterparts.
| Coupling Partner | Boron Reagent | Typical Yield |
| Aryl Chloride | This compound | Low to moderate |
| Aryl Chloride | 5-(Trifluoromethyl)pyridine-2-MIDA boronate | High to excellent[9] |
| Aryl Bromide | This compound | Moderate |
| Aryl Bromide | 5-(Trifluoromethyl)pyridine-2-MIDA boronate | Excellent[11][12] |
Experimental Protocols
Synthesis of 5-(Trifluoromethyl)pyridine-2-MIDA boronate
A general and robust method for the synthesis of 2-heterocyclic MIDA boronates from the corresponding bromides has been developed.[13]
Procedure:
-
To a solution of 2-bromo-5-(trifluoromethyl)pyridine in an appropriate solvent, add bis(pinacolato)diboron and a suitable palladium catalyst and ligand.
-
Heat the reaction mixture to afford the corresponding pinacol boronate ester.
-
The crude pinacol boronate is then treated with N-methyliminodiacetic acid (MIDA) in a suitable solvent, often with heating, to facilitate the transligation and formation of the MIDA boronate.[14]
-
The resulting 5-(Trifluoromethyl)pyridine-2-MIDA boronate can be purified by silica gel chromatography to yield a stable, crystalline solid.
General Protocol for Suzuki-Miyaura Cross-Coupling using 5-(Trifluoromethyl)pyridine-2-MIDA boronate
This protocol is based on the "slow-release" principle for unstable boronic acids.[9][15]
Procedure:
-
In a reaction vessel, combine the aryl or heteroaryl halide (1.0 equiv), 5-(Trifluoromethyl)pyridine-2-MIDA boronate (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a suitable base (e.g., K3PO4, 3.0 equiv).
-
Add a solvent mixture, typically an organic solvent and water (e.g., dioxane/H2O 5:1).
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) for the required time (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the desired cross-coupled product.
Visualizing the Advantage: MIDA Boronate Workflow
The following diagram illustrates the streamlined workflow and advantages of using MIDA boronates compared to their unstable boronic acid counterparts.
Caption: Workflow comparison of boronic acid vs. MIDA boronate.
The Suzuki-Miyaura Catalytic Cycle with MIDA Boronates
The "slow-release" of the boronic acid from the MIDA boronate is a key step that precedes its entry into the established Suzuki-Miyaura catalytic cycle.
Caption: MIDA boronate hydrolysis and the Suzuki-Miyaura cycle.
References
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of product formation with 5-(Trifluoromethyl)pyridine-2-boronic acid
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of product formation using 5-(Trifluoromethyl)pyridine-2-boronic acid in Suzuki-Miyaura cross-coupling reactions. We will delve into its performance relative to other substituted pyridine-2-boronic acids and explore more stable and often more reactive alternatives, supported by experimental data.
The inclusion of a trifluoromethyl group on the pyridine ring significantly alters the electronic properties of the boronic acid, impacting its reactivity. The strong electron-withdrawing nature of the trifluoromethyl group can influence the kinetics of the catalytic cycle, particularly the transmetalation step.
Quantitative Performance Comparison
The efficacy of a coupling reagent is best illustrated through comparative yield data. The following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura cross-coupling reactions with various aryl halides. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Table 1: Comparison of Substituted Pyridine-2-Boronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 3,5-(bis-Trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1* | K₃PO₄ | Dioxane | 110 | 12 | 82[1] |
| Pyridine-2-boronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | n-Butanol | 100 | 18 | ~70-80 |
| 2-Methoxy-5-pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane | Reflux | 8 | High |
| 2-Chloro-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane | Reflux | 8 | Moderate** |
*Ligand 1 is a specific phosphite or phosphine oxide ligand developed for challenging couplings.[1] **Yields are generalized from qualitative descriptions in the literature; specific percentages under these exact conditions were not provided.
Table 2: Performance of Alternative Reagents to Pyridine-2-Boronic Acids
| Reagent Type | Specific Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Potassium Trifluoroborate | Potassium (5-Trifluoromethylpyridin-2-yl)trifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 18 | Good to Excellent*** |
| Pyridine-2-sulfonate | Pyridine-2-sulfinate | Various aryl halides | Pd Catalyst | - | - | - | - | Often >80[2] |
***Potassium heteroaryltrifluoroborates are noted to be stable and provide good to excellent yields in cross-coupling reactions.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions involving pyridine-2-boronic acid derivatives.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., SPhos, XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene) via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the designated time. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (such as ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Synthesis of Potassium (5-Trifluoromethylpyridin-2-yl)trifluoroborate
For researchers interested in exploring alternatives, potassium trifluoroborate salts offer enhanced stability.
-
Dissolution: Dissolve this compound in methanol.
-
Precipitation: Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) to the stirring methanolic solution.
-
Isolation: The potassium (5-Trifluoromethylpyridin-2-yl)trifluoroborate will precipitate out of the solution.
-
Purification: The precipitate can be collected by filtration, washed, and dried.
Mechanistic Considerations and Workflow
The Suzuki-Miyaura catalytic cycle is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid plays a pivotal role in the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for utilizing this compound and its alternatives follows a logical progression from reagent selection to final product analysis.
References
Isomeric Effects on the Reactivity of Trifluoromethylpyridine Boronic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Trifluoromethylpyridine boronic acids are pivotal building blocks for introducing this valuable motif via robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. However, the reactivity and stability of these essential reagents are profoundly influenced by the isomeric positioning of the trifluoromethyl group and the boronic acid moiety on the pyridine ring. This guide provides an objective comparison of the performance of various trifluoromethylpyridine boronic acid isomers, supported by experimental data, to aid in the rational selection of reagents for synthesis and drug discovery programs.
The Interplay of Electronics, Sterics, and Stability
The reactivity of a trifluoromethylpyridine boronic acid in a Suzuki-Miyaura coupling is a delicate balance of several factors:
-
Electronic Effects: The trifluoromethyl group is a potent electron-withdrawing group.[1][2] This property can significantly influence the electronic nature of the pyridine ring, affecting the transmetalation step of the catalytic cycle. Generally, electron-rich boronic acids are favored over electron-poor ones in Suzuki-Miyaura couplings.[1]
-
Steric Hindrance: The position of the bulky CF₃ group, particularly when ortho to the boronic acid, can sterically hinder the approach of the palladium catalyst, potentially slowing down the reaction rate.
-
Protodeboronation: A common side reaction for heteroaryl boronic acids is protodeboronation, the cleavage of the C–B bond by a proton source.[3] This is especially problematic for 2-pyridylboronic acids, where the proximate nitrogen atom can facilitate this undesired pathway.[4] The stability of the boronic acid under the reaction conditions is therefore a critical determinant of the overall yield.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
Direct comparison of isomeric reactivity is challenging due to the variance in reaction conditions across published literature. However, by collating available data, we can discern trends in the performance of different trifluoromethylpyridine boronic acid isomers. The following table summarizes yields obtained in Suzuki-Miyaura reactions with various coupling partners. It is crucial to consider the specific reaction conditions for each entry when interpreting the results.
| Trifluoromethylpyridine Boronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(Trifluoromethyl)pyridine-5-boronic acid | 2-Bromothiophene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 98 | [5] |
| 2-(Trifluoromethyl)pyridine-5-boronic acid | 2-Bromo-1,3-thiazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 76 | [5] |
| 2-(Trifluoromethyl)pyridine-5-boronic acid | 5-Bromo-1-methyl-1H-pyrazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 51 | [5] |
| 5-(Trifluoromethyl)pyridine-3-boronic acid | 2-Bromothiophene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 89 | [5] |
| 5-(Trifluoromethyl)pyridine-3-boronic acid | 2-Bromo-1,3-thiazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 82 | [5] |
| 5-(Trifluoromethyl)pyridine-3-boronic acid | 5-Bromo-1-methyl-1H-pyrazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 95 | [5] |
| 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester | 4-Bromotoluene | Pd(dppf)Cl₂ | CsF | Dioxane | 80 | 12 | 95 | [6] |
| 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ | CsF | Dioxane | 80 | 12 | 92 | [6] |
| 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ | CsF | Dioxane | 80 | 12 | 87 | [6] |
| 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester | 2-Bromopyridine | Pd(dppf)Cl₂ | CsF | Dioxane | 80 | 12 | 46 | [6] |
Observations:
-
High Reactivity of 5-Substituted Isomers: Both 2-(Trifluoromethyl)pyridine-5-boronic acid and 5-(Trifluoromethyl)pyridine-3-boronic acid generally provide good to excellent yields, suggesting that placing the substituents at these positions leads to a favorable balance of electronic properties and stability.
-
Influence of the CF₃ Position Relative to Nitrogen: The slightly lower yields observed for the 2-(Trifluoromethyl)pyridine-5-boronic acid compared to the 5-(Trifluoromethyl)pyridine-3-boronic acid in some cases could hint at a subtle electronic or stability difference imparted by the CF₃ group's proximity to the nitrogen.
-
Highly Activated Systems: The 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, being highly electron-deficient, demonstrates excellent reactivity with a range of aryl bromides. The lower yield with 2-bromopyridine may be due to catalyst inhibition by the product.
Experimental Protocols
Reproducibility is key in scientific research. The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction adapted from the literature.[5]
General Procedure for Suzuki-Miyaura Cross-Coupling:
A mixture of the trifluoromethylpyridine boronic acid (1.2 mmol), the heteroaryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in a 4:1:1 mixture of toluene/ethanol/water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 80 °C under an argon atmosphere for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Visualizing the Isomeric Effects and Experimental Workflow
To better understand the relationships between the isomeric structure and reactivity, as well as the experimental process, the following diagrams are provided.
Application in Drug Discovery: Targeting Signaling Pathways
Trifluoromethylpyridine moieties are prevalent in a wide range of biologically active molecules, from agrochemicals to pharmaceuticals.[2] In drug discovery, these scaffolds are often employed to develop inhibitors of key signaling pathways implicated in diseases such as cancer. For instance, derivatives of 4-amino-2-chloro-6-(trifluoromethyl)pyridine have been investigated as potential anticancer agents that target specific kinases.[7] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation. By inhibiting aberrant kinase activity, these compounds can disrupt the signaling cascades that drive tumor growth.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
A Comparative Mechanistic Study of 5-(Trifluoromethyl)pyridine-2-boronic Acid in Suzuki Couplings
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. For drug development professionals, the incorporation of substituted pyridine moieties is of particular interest. This guide provides a comparative analysis of the performance of 5-(Trifluoromethyl)pyridine-2-boronic acid in Suzuki-Miyaura couplings against other representative boronic acids. The inclusion of the trifluoromethyl group, a bioisostere for various functionalities, can significantly impact a molecule's pharmacokinetic and physicochemical properties. Understanding its influence on this critical bond-forming reaction is therefore paramount.
Performance Comparison in Suzuki-Miyaura Coupling
The reactivity of boronic acids in Suzuki-Miyaura couplings is highly dependent on the electronic nature of their substituents. To illustrate this, the following data, compiled from various sources, compares the performance of this compound with phenylboronic acid (a standard reference), pyridine-2-boronic acid (the parent heteroaromatic analogue), and 5-methoxypyridine-2-boronic acid (an electron-rich analogue) in coupling with 4-bromoanisole under broadly similar conditions.
Table 1: Comparison of Reaction Yields in the Suzuki Coupling with 4-bromoanisole
| Boronic Acid | Structure | Substituent Type | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | CF₃-C₅H₃N-B(OH)₂ | Electron-Withdrawing | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85%[1] |
| Phenylboronic acid | C₆H₅-B(OH)₂ | Neutral | Pd/Fe₃O₄/Charcoal | K₂CO₃ | Ethanol/H₂O | 70 | 24 | >99%[2][3] |
| Pyridine-2-boronic acid | C₅H₄N-B(OH)₂ | Neutral (Heteroaromatic) | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~74%[4] |
| 5-Methoxypyridine-2-boronic acid | CH₃O-C₅H₃N-B(OH)₂ | Electron-Donating | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane | Reflux | 8 | ~90%[5] |
Note: The data presented is a synthesis from multiple sources and while reaction conditions are similar, they are not identical. This table serves as a comparative guide to illustrate general reactivity trends.
Mechanistic Insights and the "2-Pyridyl Problem"
The Suzuki-Miyaura coupling of 2-pyridylboronic acids is notoriously challenging due to the "2-pyridyl problem". The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, 2-pyridylboronic acids are often susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source.[6]
The presence of a strong electron-withdrawing group like the trifluoromethyl group at the 5-position of the pyridine ring in this compound introduces additional mechanistic considerations.[1]
-
Transmetalation: The electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of the carbon atom attached to the boron, which can slow down the rate-determining transmetalation step in the catalytic cycle.[4] However, some studies suggest that electron-deficient heteroaryl boron derivatives can undergo transmetalation at reasonable rates with appropriate catalyst systems.[4]
-
Protodeboronation: Electron-deficient heteroaromatic boronic acids are particularly prone to protodeboronation, which can lead to lower yields of the desired cross-coupled product.[7] The use of robust catalyst systems and carefully controlled reaction conditions are often necessary to mitigate this side reaction.
The data in Table 1 suggests that despite the electron-withdrawing nature of the trifluoromethyl group, this compound can participate in Suzuki couplings with high efficiency, likely due to the selection of an appropriate catalyst and reaction conditions that can overcome the inherent challenges.
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a substituted 2-pyridylboronic acid with an aryl bromide. This protocol should be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Addressing Challenges with 2-Pyridylboronic Acids
Given the inherent difficulties in using 2-pyridylboronic acids, a logical workflow for troubleshooting and optimization is crucial.
Caption: Troubleshooting workflow for Suzuki couplings involving 2-pyridylboronic acids.
References
- 1. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide: 5-(Trifluoromethyl)pyridine-2-boronic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance crucial pharmacokinetic and physicochemical properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the array of scaffolds available, trifluoromethylated pyridines are of significant interest due to the prevalence of the pyridine motif in pharmaceuticals.
This guide provides an objective comparison of 5-(Trifluoromethyl)pyridine-2-boronic acid , a key synthetic building block, against other relevant alternatives. The focus is on its performance in the Suzuki-Miyaura cross-coupling reaction, a ubiquitous tool for the synthesis of complex biaryl and heteroaryl compounds.
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl group is frequently employed as a bioisostere for methyl or chloro groups, offering unique steric and electronic properties.[3] Its strong electron-withdrawing nature can significantly influence the pKa of nearby functional groups, impacting drug-receptor interactions. Furthermore, the strength of the C-F bond confers high metabolic stability, often leading to an increased in vivo half-life for drug candidates.[1][2]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide. While incredibly versatile, its efficiency with heteroarylboronic acids can be influenced by several factors, including the electronic nature of the heterocycle and the position of the boronic acid group.
For pyridine-based boronic acids, a key challenge is the "2-pyridyl problem," where the Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to deactivation and lower yields. Additionally, the strong electron-withdrawing effect of the trifluoromethyl group can decrease the nucleophilicity of the boronic acid, potentially slowing the crucial transmetalation step of the catalytic cycle. This can result in lower yields compared to non-fluorinated or electron-rich analogs under similar conditions.
Quantitative Performance Comparison
The following table summarizes the performance of this compound and its isomers in Suzuki-Miyaura cross-coupling reactions with various heteroaryl bromides. This data, adapted from the work of O. V. O. et al. (2009), provides a quantitative benchmark for researchers selecting building blocks for their synthetic campaigns.
Table 1: Suzuki-Miyaura Coupling Yields of Trifluoromethyl-Substituted Pyridylboronic Acids with Heteroaryl Bromides
| Boronic Acid Building Block | Coupling Partner | Product | Yield (%) |
| This compound | 2-Bromopyridine | 2-(Pyridin-2-yl)-5-(trifluoromethyl)pyridine | 68 |
| This compound | 2-Bromoanisole | 2-(2-Methoxyphenyl)-5-(trifluoromethyl)pyridine | 85 |
| 3-(Trifluoromethyl)pyridine-2-boronic acid | 2-Bromopyridine | 2-(Pyridin-2-yl)-3-(trifluoromethyl)pyridine | 51 |
| 4-(Trifluoromethyl)pyridine-2-boronic acid | 2-Bromopyridine | 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyridine | 72 |
| 6-(Trifluoromethyl)pyridine-2-boronic acid | 2-Bromopyridine | 2-(Pyridin-2-yl)-6-(trifluoromethyl)pyridine | 65 |
Reaction Conditions: Pd(PPh₃)₄ catalyst, Na₂CO₃, in a mixture of toluene, ethanol, and water at reflux.
As the data indicates, this compound is a competent coupling partner, providing good to excellent yields with a range of heteroaryl bromides.
Benchmarking Against Other Building Blocks
While the trifluoromethyl group offers significant advantages for the final properties of a molecule, its impact on the reactivity of the boronic acid must be considered during synthesis.
Electronic Effects on Reactivity
The electron-withdrawing nature of the trifluoromethyl group generally leads to lower yields in Suzuki-Miyaura couplings compared to electron-donating or neutral-substituted pyridylboronic acids. The following table, which compiles data for a range of functionalized pyridylboronic acids, illustrates this trend.
Table 2: Influence of Substituents on Suzuki-Miyaura Coupling Yields of 2-Pyridylboronic Acids
| Boronic Acid | Coupling Partner | Product | Yield (%) |
| 2-Pyridineboronic acid | 2-Bromothiophene | 2-(Thiophen-2-yl)pyridine | Low-Moderate |
| 5-Chloro-2-pyridineboronic acid | 2-Bromopyridine | 5-Chloro-2,2'-bipyridine | Moderate-Good |
| 5-Methoxy-2-pyridineboronic acid | 2-Bromothiophene | 5-Methoxy-2-(thiophen-2-yl)pyridine | Moderate-Good |
| This compound | 2-Bromopyridine | 2,2'-Bipyridine, 5-trifluoromethyl | 68 |
This comparison highlights that while the trifluoromethyl-substituted analog provides good yields, other functionalized pyridylboronic acids can offer comparable or potentially higher reactivity depending on the electronic properties of the substituent.
Alternative Organoboron Reagents
To address the inherent instability and potential for side reactions (such as protodeboronation) of boronic acids, more stable alternative reagents have been developed.
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and are less prone to decomposition. They are often used to improve reaction yields and reproducibility, particularly for challenging substrates.
-
Potassium Trifluoroborates: These salts are highly stable, crystalline solids that are easy to handle and store. They are an excellent alternative to boronic acids, often providing higher yields and greater reliability in Suzuki-Miyaura couplings.
Table 3: Comparison of Organoboron Reagent Types
| Reagent Type | Key Advantages | Key Disadvantages |
| Boronic Acids | Commercially available, widely used. | Prone to protodeboronation and trimerization, can be unstable. |
| Boronate Esters | Increased stability, less prone to side reactions. | May require an extra synthetic step to prepare. |
| Potassium Trifluoroborates | Highly stable, crystalline solids, easy to handle, often give higher yields. | Requires preparation from the corresponding boronic acid. |
The choice of reagent will depend on the specific requirements of the synthesis, including the stability of the building block, the desired yield, and the overall synthetic strategy.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl or heteroaryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl bromide (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add this compound, the aryl/heteroaryl bromide, and sodium carbonate.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add a 4:1:1 mixture of toluene:ethanol:water.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Application in Drug Discovery: Targeting the PIM1 Kinase Signaling Pathway
Trifluoromethyl-pyridine scaffolds are key components in the development of inhibitors for various protein kinases, which are important targets in oncology. One such target is the PIM1 kinase , a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell survival and proliferation.
The PIM1 signaling pathway is activated by various cytokines and growth factors through the JAK/STAT pathway. Once activated, PIM1 phosphorylates a number of downstream targets, including the pro-apoptotic protein BAD (inactivating it) and the transcription factor MYC (stabilizing it), ultimately promoting cell survival and proliferation.
References
Case studies validating the use of 5-(Trifluoromethyl)pyridine-2-boronic acid in drug synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, often enhancing the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. Among the array of fluorinated building blocks, 5-(Trifluoromethyl)pyridine-2-boronic acid has emerged as a valuable reagent, particularly in the synthesis of complex pharmaceuticals through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of its application in the synthesis of key drug molecules, supported by experimental data, and explores alternative synthetic strategies.
Case Study: Synthesis of Enasidenib (IDHIFA®)
Enasidenib is an isocitrate dehydrogenase 2 (IDH2) inhibitor approved for the treatment of acute myeloid leukemia. Its structure features two distinct trifluoromethylpyridine fragments, making its synthesis a relevant case study for the application of this compound and its derivatives.
One of the key bond formations in the synthesis of Enasidenib involves the coupling of a trifluoromethylpyridine unit to a central triazine core. This can be achieved through a Suzuki-Miyaura coupling reaction, a powerful and widely used method for carbon-carbon bond formation.
Method 1: Suzuki-Miyaura Coupling using a Pyridylboronic Acid Derivative
A plausible and efficient route for the synthesis of a key intermediate of Enasidenib involves the Suzuki-Miyaura coupling of a boronic acid derivative of 2-chloro-6-(trifluoromethyl)pyridine with a suitable triazine partner. While the direct use of this compound is not explicitly detailed in publicly available large-scale synthesis protocols, the principles of the Suzuki-Miyaura coupling with analogous trifluoromethylpyridine boronic acids are well-established.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: To a solution of the aryl halide (1.0 equiv.) and the trifluoromethylpyridine boronic acid derivative (1.2 equiv.) in a suitable solvent such as a mixture of 1,4-dioxane and water (4:1), is added a palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 equiv.), and a base, such as K₂CO₃ (2.0 equiv.).
-
Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 100 °C. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Method 2: Alternative Synthesis via Nucleophilic Aromatic Substitution (SNAAr)
An alternative approach to constructing the pivotal C-C bond in Enasidenib and similar structures involves a nucleophilic aromatic substitution (SNAAr) reaction. In this method, a nucleophile, such as an amine, displaces a leaving group (e.g., a halogen) on the trifluoromethyl-activated pyridine ring. The strong electron-withdrawing nature of the trifluoromethyl group facilitates this type of reaction.
Experimental Protocol: Representative SNAr Reaction
-
Reaction Setup: A solution of the trifluoromethyl-substituted pyridine bearing a suitable leaving group (e.g., chlorine) (1.0 equiv.) and the nucleophilic coupling partner (e.g., an amino-triazine derivative) (1.1 equiv.) is prepared in a polar aprotic solvent like DMSO or DMF. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often added.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 150 °C and monitored for completion.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The final product is purified by crystallization or column chromatography.
Quantitative Performance Comparison
The choice between a Suzuki-Miyaura coupling and an SNAr reaction is often dictated by factors such as substrate availability, functional group tolerance, and overall process efficiency. Below is a comparative table summarizing the typical performance of these two methods based on literature precedents for similar transformations.
| Parameter | Suzuki-Miyaura Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Reaction Yield | Generally good to excellent (70-95%) | Variable, can be high but sensitive to substrate electronics (60-90%) |
| Reaction Time | Typically 2-24 hours | Can be faster, often 1-12 hours |
| Catalyst Required | Palladium catalyst (e.g., Pd(dppf)Cl₂) | Often catalyst-free, but can be promoted by phase-transfer catalysts |
| Reagents | Boronic acid, Palladium catalyst, Ligand, Base | Nucleophile, Base |
| Functional Group Tolerance | Broad, but sensitive to some functional groups that can interfere with the catalyst | Generally good, but sensitive to other electrophilic sites in the molecule |
| Process Scalability | Well-established for large-scale synthesis, though catalyst cost and removal can be a concern | Often straightforward to scale up, avoiding heavy metal catalysts |
Logical Relationship of Synthetic Strategies
The following diagram illustrates the decision-making process and relationship between the two synthetic approaches for constructing the key biaryl linkage in a drug molecule like Enasidenib.
Caption: Comparison of Suzuki-Miyaura and SNAr pathways.
Case Study: Synthesis of Tipranavir (Aptivus®)
Tipranavir is a nonpeptidic protease inhibitor used in the treatment of HIV infection. The final step in its synthesis involves the coupling of a sulfonamide moiety with a dihydropyrone core. While this specific step does not involve a Suzuki-Miyaura coupling, the synthesis of the 5-(trifluoromethyl)pyridine-2-sulfonyl chloride precursor can be considered in the context of C-C bond-forming strategies.
However, a more direct application of boronic acid chemistry in this context would be in the synthesis of analogues of Tipranavir, where the sulfonyl linkage is replaced by a direct carbon-carbon bond.
Hypothetical Comparison for a Tipranavir Analogue
Let's consider a hypothetical analogue where the sulfonamide linker is replaced by a direct bond between the trifluoromethylpyridine ring and the phenyl ring of the core structure.
Method 1: Suzuki-Miyaura Coupling
The synthesis of this analogue would ideally be achieved via a Suzuki-Miyaura coupling between this compound and a suitable brominated precursor of the Tipranavir core.
Method 2: Stille Coupling
An alternative cross-coupling method is the Stille coupling, which utilizes an organotin reagent.
Experimental Protocol: Representative Stille Coupling
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, the organostannane (e.g., 2-(tributylstannyl)-5-(trifluoromethyl)pyridine) (1.1 equiv.) and the aryl halide (1.0 equiv.) are dissolved in an anhydrous solvent like toluene. A palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.), is added.
-
Reaction Conditions: The mixture is heated to reflux (around 110 °C) and the reaction is monitored.
-
Work-up and Purification: After completion, the reaction is cooled, and the solvent is removed. The residue is purified by column chromatography to remove the tin byproducts and isolate the desired product.
Quantitative Performance Comparison: Suzuki-Miyaura vs. Stille Coupling
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |
| Reaction Yield | Generally good to excellent (70-95%) | Often high yielding (75-98%) |
| Reaction Time | Typically 2-24 hours | Can be faster, often 1-12 hours |
| Toxicity of Reagents | Boronic acids are generally of low toxicity. | Organotin reagents are highly toxic. |
| Byproducts | Boron-based byproducts are generally easy to remove. | Tin byproducts can be difficult to separate from the product. |
| Functional Group Tolerance | Broad. | Very broad, often tolerant of a wider range of functional groups than Suzuki. |
| Air/Moisture Stability | Boronic acids are generally air and moisture stable. | Organostannanes are typically stable to air and moisture. |
Workflow for Method Selection
The following diagram outlines a typical workflow for selecting the optimal cross-coupling method in drug synthesis.
Caption: Workflow for selecting a cross-coupling method.
Safety Operating Guide
Proper Disposal of 5-(Trifluoromethyl)pyridine-2-boronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 5-(Trifluoromethyl)pyridine-2-boronic acid (CAS Number: 1162257-58-0), ensuring compliance with safety protocols and environmental regulations.
Hazard Profile and Safety Precautions
While the toxicological properties of this compound have not been fully investigated, it is known to be an irritant to mucous membranes and the upper respiratory tract.[1] It may also be harmful if ingested or inhaled.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes safety goggles, chemical-resistant gloves, and protective clothing.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Hazard Summary
| Hazard Category | Description |
| Acute Effects | Irritant to mucous membranes and upper respiratory tract. May be harmful by ingestion and inhalation.[1] |
| Chronic Effects | To the best of current knowledge, the toxicological properties have not been fully investigated or determined.[1] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to consign it to an approved waste disposal plant.[2][3] It is crucial to adhere to local, regional, and national regulations regarding hazardous waste disposal.
1. Waste Collection:
-
Collect waste this compound in its pure form or in solutions in a designated, sealable, and airtight waste container that is compatible with the chemical.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
2. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.
-
Ensure the container is tightly closed to prevent the release of vapors.
3. Spill Management:
-
In the event of a spill, wear appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.[1]
-
For solid spills, carefully scoop the material into a suitable container for disposal.[1]
-
For liquid spills, absorb the material with an inert, dry substance and place it in an appropriate waste disposal container.
-
After the material has been collected, ventilate the area and thoroughly wash the spill site.[1]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Provide the waste disposal company with a complete and accurate description of the waste material.
-
Never dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-(Trifluoromethyl)pyridine-2-boronic acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential, immediate safety and logistical information for handling 5-(Trifluoromethyl)pyridine-2-boronic acid. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. The following information is synthesized from safety data sheets of closely related structural isomers and general chemical safety principles for boronic acids and trifluoromethylated pyridine compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its structural isomers are classified as irritants to the eyes, skin, and respiratory system.[1][2] All handling procedures must be conducted in a certified chemical fume hood to minimize inhalation exposure. The following Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Protects against skin irritation and absorption.[1][3] |
| Eye Protection | Chemical safety goggles or a face shield. | Prevents eye irritation from dust particles or splashes.[1][4] |
| Respiratory Protection | A NIOSH-approved respirator or use within a chemical fume hood. | Protects against inhalation of irritating dust.[1][3][4] |
| Protective Clothing | A buttoned lab coat and closed-toe shoes. | Prevents incidental skin contact.[1][5][6] |
Safe Handling and Operational Workflow
The following diagram outlines the standard operating procedure for handling this compound, from initial preparation to waste disposal.
Caption: Safe handling workflow for this compound.
Experimental Protocols
Decontamination Procedure
Proper decontamination is crucial to prevent cross-contamination and ensure a safe working environment.
-
Materials:
-
Appropriate organic solvent (e.g., ethanol, acetone)
-
10% Sodium hypochlorite solution (household bleach)
-
Water
-
Appropriate waste containers
-
-
Procedure for Glassware:
-
Immediately after use, rinse all glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone) inside the chemical fume hood.
-
Collect the solvent rinse as halogenated organic waste.
-
Wash the glassware with soap and water.
-
-
Procedure for Spills:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with soap and water.
-
Disposal Plan
Waste Categorization and Segregation
Proper segregation of waste is essential for safe and compliant disposal.
-
Solid Waste:
-
Contaminated consumables (e.g., gloves, weighing paper, absorbent pads) should be placed in a designated, sealed hazardous waste container.
-
Excess solid this compound should be collected in a labeled container for hazardous waste disposal.
-
-
Liquid Waste:
-
Organic solvent rinses and reaction mixtures containing the compound should be collected in a designated, labeled container for halogenated organic waste.
-
Aqueous waste streams should be collected separately and neutralized to a pH between 6 and 8 before being disposed of in accordance with local regulations.
-
Disposal Methodology
All waste containing this compound must be disposed of as hazardous chemical waste.[1][2]
-
Collection: Collect all waste in clearly labeled, sealed, and appropriate containers.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company. Do not dispose of this chemical down the drain.[1]
First Aid Measures
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
